Product packaging for Medelamine B(Cat. No.:)

Medelamine B

Cat. No.: B1244805
M. Wt: 227.43 g/mol
InChI Key: PKFQANQONAAVFD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Medelamine B is a natural product compound with the molecular formula C15H33N and a molecular weight of 227.44 Da . It was first isolated from the bacterium Streptomyces sp. NK 14819 . Early research has identified this compound as a novel anticancer agent. Its research value is highlighted by its unique biological activity in yeast model systems, where it was found to cancel the heat shock sensitivity induced by RAS2val19 . This suggests a potential mechanism of action involving the modulation of cellular stress response pathways, which is a area of significant interest in oncology research. Further investigation is required to fully elucidate its precise molecular target, mechanism of action, and spectrum of activity in mammalian systems. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H33N B1244805 Medelamine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H33N

Molecular Weight

227.43 g/mol

IUPAC Name

(12S)-12-methyltetradecan-1-amine

InChI

InChI=1S/C15H33N/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16/h15H,3-14,16H2,1-2H3/t15-/m0/s1

InChI Key

PKFQANQONAAVFD-HNNXBMFYSA-N

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCCN

Canonical SMILES

CCC(C)CCCCCCCCCCCN

Synonyms

12-methyltetradecanamine
medelamine B

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (12S)-12-methyltetradecan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-step synthesis pathway for (12S)-12-methyltetradecan-1-amine, a chiral long-chain primary amine. Due to the absence of a directly published synthesis for this specific molecule, the following pathway is a proposed route based on established and reliable methodologies in asymmetric synthesis, chiral pool strategies, and functional group transformations. The synthesis originates from the readily available chiral building block, (S)-citronellal.

Overall Synthesis Strategy

The proposed synthesis is a linear sequence commencing with (S)-citronellal. The core strategy involves:

  • Oxidative cleavage of the double bond in (S)-citronellal to form a chiral aldehyde with a shorter carbon chain.

  • Chain elongation of this aldehyde via a Grignard reaction to introduce the remaining carbon atoms of the main chain.

  • Oxidation of the resulting secondary alcohol to a ketone.

  • A Wolff-Kishner reduction to remove the carbonyl group and form the methyl-branched alkane backbone.

  • Hydroboration-oxidation of a terminal alkene (introduced in the Grignard step) to yield the primary alcohol.

  • Conversion of the primary alcohol to the target primary amine with retention of the stereocenter's configuration.

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway start (S)-Citronellal aldehyde (S)-4-methylhexanal start->aldehyde 1. O3, CH2Cl2, -78 °C 2. DMS alcohol (S)-6-methyl-1-dodecen-4-ol aldehyde->alcohol Hex-5-en-1-ylmagnesium bromide, THF ketone (S)-6-methyl-1-dodecen-4-one alcohol->ketone PCC, CH2Cl2 alkene (S)-7-methyldodecene ketone->alkene H2NNH2, KOH, ethylene glycol, 180 °C primary_alcohol (12S)-12-methyltetradecan-1-ol alkene->primary_alcohol 1. 9-BBN, THF 2. H2O2, NaOH amine (12S)-12-methyltetradecan-1-amine primary_alcohol->amine 1. TsCl, Pyridine 2. NaN3, DMF 3. LiAlH4, THF

Caption: Proposed multi-step synthesis of (12S)-12-methyltetradecan-1-amine from (S)-citronellal.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including expected yields and purity, are summarized in Table 1.

  • Reaction: Ozonolysis of (S)-Citronellal.

  • Protocol:

    • A solution of (S)-citronellal (10.0 g, 64.8 mmol) in dichloromethane (250 mL) is cooled to -78 °C.

    • Ozone is bubbled through the solution until a persistent blue color is observed.

    • The solution is purged with nitrogen gas to remove excess ozone.

    • Dimethyl sulfide (DMS, 10 mL, 136 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with water (100 mL), and the layers are separated.

    • The aqueous layer is extracted with dichloromethane (2 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford (S)-4-methylhexanal as a colorless oil.

  • Reaction: Grignard addition of hex-5-en-1-ylmagnesium bromide to (S)-4-methylhexanal.

  • Protocol:

    • To a stirred suspension of magnesium turnings (2.36 g, 97.2 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, a solution of 6-bromo-1-hexene (10.0 g, 61.3 mmol) in anhydrous THF (50 mL) is added dropwise. The reaction is initiated with a small crystal of iodine if necessary.

    • After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C.

    • A solution of (S)-4-methylhexanal (5.8 g, 50.8 mmol) in anhydrous THF (25 mL) is added dropwise.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

    • The mixture is extracted with diethyl ether (3 x 75 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The residue is purified by flash chromatography (hexane:ethyl acetate = 8:2) to yield (S)-6-methyl-1-dodecen-4-ol.

  • Reaction: Oxidation of the secondary alcohol.

  • Protocol:

    • To a solution of (S)-6-methyl-1-dodecen-4-ol (8.0 g, 40.3 mmol) in dichloromethane (150 mL) is added pyridinium chlorochromate (PCC, 13.0 g, 60.5 mmol) adsorbed on silica gel.

    • The mixture is stirred at room temperature for 2 hours.

    • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

    • The crude product is purified by column chromatography (hexane:ethyl acetate = 95:5) to give (S)-6-methyl-1-dodecen-4-one.

  • Reaction: Wolff-Kishner reduction of the ketone.

  • Protocol:

    • A mixture of (S)-6-methyl-1-dodecen-4-one (6.0 g, 30.6 mmol), hydrazine hydrate (80%, 15 mL), and potassium hydroxide (6.8 g, 121 mmol) in ethylene glycol (100 mL) is heated to 180 °C for 4 hours, with the removal of water using a Dean-Stark apparatus.

    • The reaction mixture is cooled to room temperature and diluted with water (200 mL).

    • The mixture is extracted with hexane (3 x 100 mL).

    • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

    • The product is purified by distillation under reduced pressure to yield (S)-7-methyldodecene.

  • Reaction: Hydroboration-oxidation of the terminal alkene.

  • Protocol:

    • To a solution of (S)-7-methyldodecene (4.0 g, 21.9 mmol) in anhydrous THF (50 mL) at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 52.6 mL, 26.3 mmol) dropwise.

    • The reaction mixture is stirred at room temperature for 6 hours.

    • The mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 20 mL) is added, followed by the slow, dropwise addition of hydrogen peroxide (30%, 20 mL).

    • The mixture is stirred at room temperature for 2 hours and then extracted with diethyl ether (3 x 50 mL).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude alcohol is purified by column chromatography (hexane:ethyl acetate = 7:3) to afford (12S)-12-methyltetradecan-1-ol.

  • Reaction: Conversion of the primary alcohol to the primary amine.

  • Protocol:

    • Tosylation: To a solution of (12S)-12-methyltetradecan-1-ol (2.0 g, 8.76 mmol) in pyridine (20 mL) at 0 °C is added p-toluenesulfonyl chloride (TsCl, 2.0 g, 10.5 mmol). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with cold water and extracted with diethyl ether. The organic layer is washed with 1 M HCl, saturated sodium bicarbonate, and brine, then dried and concentrated to give the crude tosylate, which is used in the next step without further purification.

    • Azide Substitution: The crude tosylate is dissolved in dimethylformamide (DMF, 30 mL), and sodium azide (NaN3, 1.14 g, 17.5 mmol) is added. The mixture is heated to 80 °C for 6 hours. After cooling, water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

    • Reduction: The crude azide is dissolved in anhydrous THF (40 mL) and added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 0.66 g, 17.5 mmol) in THF (20 mL) at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water (0.7 mL), 15% NaOH solution (0.7 mL), and water (2.1 mL). The resulting solid is filtered off, and the filtrate is dried over anhydrous potassium carbonate and concentrated to yield (12S)-12-methyltetradecan-1-amine. Further purification can be achieved by distillation or chromatography.

Data Presentation

The expected yields and key analytical data for the intermediates and the final product are summarized in the table below.

StepCompound NameMolecular FormulaMW ( g/mol )Expected Yield (%)Expected Purity (ee%)
1(S)-4-methylhexanalC7H14O114.1985>99
2(S)-6-methyl-1-dodecen-4-olC13H26O198.3580>99
3(S)-6-methyl-1-dodecen-4-oneC13H24O196.3390>99
4(S)-7-methyldodeceneC13H26182.3575>99
5(12S)-12-methyltetradecan-1-olC15H32O228.4288>99
6(12S)-12-methyltetradecan-1-amineC15H33N227.4370 (over 3 steps)>99

Table 1: Summary of compounds and expected quantitative data for the synthesis of (12S)-12-methyltetradecan-1-amine.

Visualization of Key Experimental Workflows

The following diagrams illustrate the workflows for two critical stages of the synthesis: the Grignard reaction for chain elongation and the three-step conversion of the final alcohol to the target amine.

Grignard_Workflow cluster_0 Grignard Reagent Preparation cluster_1 Addition Reaction cluster_2 Workup and Purification Mg_THF Mg turnings in THF Grignard Hex-5-en-1-ylmagnesium bromide Mg_THF->Grignard Bromohexene 6-bromo-1-hexene in THF Bromohexene->Grignard dropwise addition Reaction_Mixture Reaction Mixture Grignard->Reaction_Mixture Aldehyde (S)-4-methylhexanal in THF Aldehyde->Reaction_Mixture dropwise at 0 °C Quench Quench with NH4Cl (aq) Reaction_Mixture->Quench Extract Extract with Et2O Quench->Extract Purify Column Chromatography Extract->Purify Product (S)-6-methyl-1-dodecen-4-ol Purify->Product

Caption: Workflow for the Grignard reaction (Step 2).

Alcohol_to_Amine_Workflow cluster_tosylation Tosylation cluster_azide Azide Substitution cluster_reduction Reduction Start_Alcohol (12S)-12-methyltetradecan-1-ol Tosylate Add TsCl, Pyridine at 0 °C Start_Alcohol->Tosylate Workup1 Aqueous Workup Tosylate->Workup1 Crude_Tosylate Crude Tosylate Workup1->Crude_Tosylate Azide_Reaction Add NaN3 in DMF, heat to 80 °C Crude_Tosylate->Azide_Reaction Workup2 Aqueous Workup Azide_Reaction->Workup2 Crude_Azide Crude Azide Workup2->Crude_Azide Reduction_Reaction Add to LiAlH4 in THF Crude_Azide->Reduction_Reaction Quench Quench (Fieser) Reduction_Reaction->Quench Purification Filtration & Concentration Quench->Purification Final_Product (12S)-12-methyltetradecan-1-amine Purification->Final_Product

Caption: Workflow for the conversion of the primary alcohol to the primary amine (Step 6).

Medelamine B: A Technical Overview of its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medelamine B, a novel alkylamine, was first identified as a potential anticancer agent with a unique mode of action related to the Ras signaling pathway. This technical guide provides a comprehensive overview of the discovery and origin of this compound, consolidating the available scientific information. It details the initial isolation from a bacterial source and presents the limited available data on its biological activity. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound and related compounds.

Discovery and Origin

This compound was first described in a 1995 publication in The Journal of Antibiotics by Morino and colleagues. The discovery was the result of a screening program designed to identify compounds that could reverse the heat shock sensitivity induced by the oncogenic RAS2Val19 mutation in yeast. This screening approach suggested that this compound might interfere with the Ras signaling pathway, a critical regulator of cell growth and proliferation that is frequently mutated in human cancers.

The natural source of this compound was identified as the bacterium Streptomyces sp. NK 14819[1]. The genus Streptomyces is a well-known producer of a wide array of bioactive secondary metabolites, including many clinically used antibiotics and anticancer drugs.

Physicochemical Properties

At present, detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The following table summarizes the basic information that has been compiled from various chemical databases.

PropertyValueSource
Molecular Formula C15H33NPubChem
Molecular Weight 227.43 g/mol PubChem
IUPAC Name (12S)-12-methyltetradecan-1-aminePubChem
CAS Number 170528-57-9Not explicitly found, but associated with the discovery paper.

Biological Activity

The initial discovery of this compound was based on its ability to "cancel" the heat shock sensitivity of yeast expressing a mutated RAS protein. This finding strongly implicates this compound as a potential modulator of the Ras signaling pathway. However, specific quantitative data on its anticancer activity, such as IC50 values against various cancer cell lines, have not been reported in the readily accessible scientific literature. The original publication by Morino et al. remains the primary source of information on its biological effects, but the full text containing detailed experimental results is not widely available.

Experimental Protocols

The detailed experimental protocols for the fermentation of Streptomyces sp. NK 14819, as well as the extraction, purification, and structure elucidation of this compound, were described in the original 1995 publication. Unfortunately, the inaccessibility of the full-text article prevents a detailed reproduction of these methods here.

The screening assay that led to the discovery of this compound likely involved the following general steps, as inferred from the publication's title:

Yeast-Based Screening Workflow (Inferred)

G cluster_0 Yeast Strain Engineering cluster_1 Screening cluster_2 Outcome Yeast Saccharomyces cerevisiae RAS_mut Introduce RAS2val19 mutation Yeast->RAS_mut Culture Culture yeast at permissive temperature RAS_mut->Culture Add_Compound Add this compound (or other test compounds) Culture->Add_Compound Heat_Shock Apply heat shock Add_Compound->Heat_Shock Assess_Viability Assess cell viability Heat_Shock->Assess_Viability Viable Viable cells indicate reversal of heat shock sensitivity Assess_Viability->Viable Positive Hit NonViable Non-viable cells Assess_Viability->NonViable Negative Result

Caption: Inferred workflow for the yeast-based screening that led to the discovery of this compound.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. The initial discovery suggests an interaction with the Ras signaling pathway. The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic alterations in human cancers.

Simplified Ras Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP loading RAF RAF Ras_GTP->RAF Medelamine_B This compound (Potential Point of Interference?) Ras_GTP->Medelamine_B MEK MEK RAF->MEK RAF->Medelamine_B ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: Simplified Ras signaling cascade and a hypothetical point of interference for this compound.

The exact target of this compound within this pathway remains unknown. It could potentially interfere with Ras processing, its interaction with effector proteins like RAF, or downstream signaling components. Further research is required to pinpoint its molecular target and elucidate its mechanism of action.

Future Directions

The initial discovery of this compound as a compound that can counteract the effects of an oncogenic Ras mutation in a yeast model is intriguing. However, the lack of subsequent published research has left many questions unanswered. To advance the potential of this compound as a therapeutic lead, the following areas of research are critical:

  • Total Synthesis: A robust and scalable synthetic route to this compound and its analogs is necessary for further biological evaluation.

  • In Vitro Anticancer Activity: Comprehensive screening of this compound against a panel of human cancer cell lines, particularly those with known Ras mutations, is required to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: In-depth biochemical and cell-based assays are needed to identify the direct molecular target of this compound within the Ras pathway or other relevant signaling cascades.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound will be crucial for optimizing its potency, selectivity, and drug-like properties.

Conclusion

This compound represents an early-stage discovery with a potentially novel mechanism of action targeting the Ras signaling pathway. Its origin from a Streptomyces species highlights the continued importance of natural products in drug discovery. While the available data is currently limited, this technical guide consolidates the foundational knowledge of this compound's discovery and origin, providing a starting point for future research aimed at unlocking its full therapeutic potential. The development of a synthetic route and a thorough investigation of its biological activity are critical next steps in determining the future of this intriguing molecule.

References

A Technical Guide to Determining the Solubility of Medelamine B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its evaluation for any potential application. This guide provides a comprehensive overview of the methodologies to determine the solubility of Medelamine B, a long-chain primary alkylamine, in common laboratory solvents. Due to the limited availability of public data on this compound, this document focuses on the experimental protocols to empower researchers to generate this crucial data in their own laboratories.

The Importance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that influences a compound's bioavailability, formulation, and route of administration. For a research compound like this compound, determining its solubility profile is essential for:

  • Preclinical Development: In-vitro and in-vivo studies require the compound to be in a dissolved state to understand its biological activity.

  • Formulation Development: The choice of solvents and excipients for creating a stable and effective dosage form is dictated by the compound's solubility.

  • Analytical Method Development: Solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) must be chosen based on the solubility of the analyte.

Qualitative Solubility Assessment

A qualitative assessment provides a rapid and simple way to determine if a compound is soluble, partially soluble, or insoluble in a particular solvent. This is often the first step before proceeding to a more rigorous quantitative analysis.

Experimental Protocol for Qualitative Solubility Testing

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Sample Preparation: Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background to see if the solid has dissolved completely. The presence of any solid particles indicates insolubility or partial solubility.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid does not appear to have dissolved at all.

  • Repeat: Repeat this process for each of the selected solvents.

Quantitative Solubility Determination

Quantitative analysis provides the precise concentration of a solute in a saturated solution at a given temperature. A common method for determining the solubility of an organic compound is the shake-flask method followed by a suitable analytical technique to quantify the dissolved compound.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Materials:

  • This compound

  • Selected solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC system)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of each solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Allow the solutions to shake for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to test at multiple time points to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector).

  • Calculation:

    • Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and structured table to facilitate easy comparison between different solvents.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Acetone25
Dichloromethane25
Dimethyl Sulfoxide (DMSO)25
Toluene25

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of this compound solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (e.g., 24-48 hours) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter (e.g., 0.22 µm) sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 calc1 Calculate solubility (mg/mL, mol/L) analysis2->calc1

Caption: Workflow for quantitative solubility determination.

This technical guide provides the necessary framework for researchers to systematically determine the solubility of this compound in common laboratory solvents. The generation of this data is a crucial step in advancing the understanding and potential application of this compound.

Medelamine B: An In-depth Technical Guide on a Novel Compound with Limited Public Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding Medelamine B, its structural analogs, and derivatives. While the core chemical identity of this compound has been established, data on its synthesis, biological activity, and mechanism of action are not currently available in the public domain.

This compound is chemically identified as (12S)-12-methyltetradecan-1-amine, with the chemical formula C₁₅H₃₃N. This structure consists of a fourteen-carbon chain with a methyl group at the twelfth position and a primary amine group at one end.

Consequently, the core requirements for an in-depth technical guide—including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research data.

It is possible that this compound is a very new discovery, a compound synthesized for proprietary research that has not yet been published, or a substance that has not been the subject of significant scientific investigation. Further research and publication in peer-reviewed journals would be necessary to build the body of knowledge required to produce the requested technical documentation.

For researchers, scientists, and drug development professionals interested in this molecule, the current state of knowledge presents both a challenge and an opportunity. The field is open for foundational research into the synthesis, purification, and characterization of this compound, as well as for the exploration of its potential biological activities and therapeutic applications.

Diagram of a Generic Drug Discovery Workflow:

For illustrative purposes, a generalized workflow for the investigation of a new chemical entity like this compound is provided below. This diagram outlines the typical stages of research and development, from initial synthesis to potential clinical application.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Synthesis_Purification Synthesis & Purification Structural_Elucidation Structural Elucidation Synthesis_Purification->Structural_Elucidation Biological_Screening Biological Screening Structural_Elucidation->Biological_Screening Lead_Identification Lead Identification Biological_Screening->Lead_Identification Lead_Optimization Lead Optimization (SAR) Lead_Identification->Lead_Optimization In_Vitro_Tox In Vitro Toxicology Lead_Optimization->In_Vitro_Tox In_Vivo_Studies In Vivo Animal Studies In_Vitro_Tox->In_Vivo_Studies Phase_I Phase I In_Vivo_Studies->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

A generalized workflow for drug discovery and development.

This document will be updated as new information on this compound becomes publicly available.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Medelamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, robust, and reproducible protocol for the laboratory-scale synthesis of Medelamine B, with the IUPAC name (12S)-12-methyltetradecan-1-amine[1][2]. The synthesis strategy is based on a convergent approach, utilizing a stereoselective Grignard reaction to construct the chiral carbon backbone, followed by a Gabriel synthesis to introduce the primary amine functionality. This method is designed to be accessible for synthetic chemistry laboratories equipped with standard apparatus. All quantitative data is presented in tabular format for clarity, and a comprehensive workflow diagram is provided.

Introduction

Overall Synthetic Scheme

The multi-step synthesis of this compound is illustrated below. The key steps involve the formation of a chiral alcohol via a Grignard reaction, conversion of the alcohol to an alkyl bromide, and subsequent introduction of the amine group using the Gabriel synthesis.

Experimental Protocols

Step 1: Synthesis of (S)-2-methylbutan-1-ol (Chiral Precursor)

This protocol assumes the starting material, (S)-2-methylbutan-1-ol, is commercially available. If not, it can be prepared from (S)-2-methylbutanoic acid via reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: Synthesis of (S)-1-bromo-2-methylbutane

A solution of (S)-2-methylbutan-1-ol in a suitable solvent is treated with a brominating agent, such as phosphorus tribromide (PBr₃), to yield the corresponding chiral alkyl bromide.

  • Methodology:

    • To a stirred solution of (S)-2-methylbutan-1-ol in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add PBr₃.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding water, followed by a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain (S)-1-bromo-2-methylbutane.

Step 3: Grignard Reaction for the Synthesis of (S)-12-methyltetradecan-1-ol

The chiral Grignard reagent prepared from (S)-1-bromo-2-methylbutane is reacted with 10-undecenal to form the C15 carbon skeleton with the desired stereochemistry.

  • Methodology:

    • Prepare the Grignard reagent by adding a solution of (S)-1-bromo-2-methylbutane in anhydrous tetrahydrofuran (THF) to magnesium turnings under an inert atmosphere.

    • In a separate flask, dissolve 10-undecenal in anhydrous THF and cool to 0 °C.

    • Slowly add the prepared Grignard reagent to the solution of 10-undecenal.

    • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (S)-12-methyltetradecan-1-ol.

Step 4: Synthesis of (S)-1-bromo-12-methyltetradecane

The synthesized chiral alcohol is converted to the corresponding alkyl bromide.

  • Methodology:

    • Follow the procedure outlined in Step 2, using (S)-12-methyltetradecan-1-ol as the starting material.

Step 5: Gabriel Synthesis of this compound

The final step involves the reaction of (S)-1-bromo-12-methyltetradecane with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

  • Methodology:

    • To a solution of (S)-1-bromo-12-methyltetradecane in dimethylformamide (DMF), add potassium phthalimide.

    • Heat the reaction mixture at 80 °C for 18 hours.

    • Cool the mixture to room temperature and add hydrazine hydrate.

    • Heat the mixture to reflux for 4 hours.

    • After cooling, acidify the mixture with concentrated HCl and filter to remove the phthalhydrazide precipitate.

    • Basify the filtrate with a concentrated aqueous solution of sodium hydroxide and extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of this compound (Hypothetical)

StepStarting MaterialReagentsProductMolecular Weight ( g/mol )Theoretical Yield (g)
2(S)-2-methylbutan-1-olPBr₃, Et₂O(S)-1-bromo-2-methylbutane151.05-
3(S)-1-bromo-2-methylbutane, 10-undecenalMg, THF(S)-12-methyltetradecan-1-ol228.43-
4(S)-12-methyltetradecan-1-olPBr₃, Et₂O(S)-1-bromo-12-methyltetradecane291.33-
5(S)-1-bromo-12-methyltetradecanePotassium phthalimide, Hydrazine hydrateThis compound227.43[1][2]-

Table 2: Characterization Data for this compound (Expected)

AnalysisExpected Result
¹H NMR (CDCl₃)Peaks corresponding to the long alkyl chain, a doublet for the terminal methyl group, and a broad singlet for the amine protons.
¹³C NMR (CDCl₃)Peaks corresponding to the 15 carbon atoms of the alkyl chain.
Mass Spec (ESI+)m/z = 228.4 [M+H]⁺
Purity (by GC-MS)>95%

Visualization of the Synthetic Workflow

Medelamine_B_Synthesis A (S)-2-methylbutan-1-ol B (S)-1-bromo-2-methylbutane A->B PBr₃ C Grignard Reagent Formation B->C Mg, THF E (S)-12-methyltetradecan-1-ol C->E Grignard Reaction D 10-undecenal D->E F (S)-1-bromo-12-methyltetradecane E->F PBr₃ G N-alkylation with Potassium Phthalimide F->G H N-(12S-12-methyltetradecyl)phthalimide G->H DMF, 80°C I Hydrazinolysis H->I Hydrazine hydrate J This compound I->J

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.

  • Phosphorus tribromide and hydrazine hydrate are corrosive and toxic; handle with extreme care.

  • Follow all institutional safety guidelines for handling and disposal of chemicals.

References

Application Note: HPLC Purification of Medelamine B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of Medelamine B, a monoalkylamine of interest for its potential biological activities. Due to the limited availability of specific purification protocols for this compound in the literature, this document provides a comprehensive, hypothetical method based on its chemical properties. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who are working on the isolation and characterization of this compound from crude extracts, potentially from marine sponges or other natural sources.

Introduction

This compound, with the IUPAC name (12S)-12-methyltetradecan-1-amine[1][2], is a primary amine with a long alkyl chain. Its chemical structure suggests that it is a relatively nonpolar compound, but the primary amine group allows for manipulation of its polarity through pH control of the mobile phase. The purification of such compounds from complex natural product extracts presents a challenge that can be effectively addressed using reversed-phase HPLC. This method separates molecules based on their hydrophobicity, making it ideal for compounds like this compound. The addition of an acidic modifier to the mobile phase will ensure the protonation of the primary amine, leading to better peak shape and retention time reproducibility.

Experimental Protocol

This section outlines a proposed reversed-phase HPLC (RP-HPLC) method for the purification of this compound.

1. Sample Preparation:

  • A crude extract containing this compound should first be subjected to preliminary fractionation using techniques such as liquid-liquid extraction or solid-phase extraction (SPE) to remove highly polar and nonpolar impurities.

  • The partially purified fraction should be dissolved in a solvent compatible with the initial mobile phase conditions (e.g., a small volume of methanol or acetonitrile).

  • The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

A standard preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a suitable detector is recommended. Given that this compound lacks a significant chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferable to a UV detector. If a UV detector is used, detection should be set at a low wavelength (e.g., 200-210 nm).

Table 1: Proposed HPLC Purification Parameters for this compound

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Gradient Program 10% B to 90% B over 30 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection ELSD, MS, or UV at 200-210 nm
Injection Volume 100 - 500 µL (depending on concentration and column size)

3. Post-Purification Processing:

  • Fractions corresponding to the this compound peak should be collected.

  • The collected fractions can be pooled and the solvent removed under reduced pressure (e.g., using a rotary evaporator).

  • The purity of the isolated this compound should be confirmed by analytical HPLC, and its identity verified by mass spectrometry and NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the proposed workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_extraction Initial Extraction cluster_fractionation Pre-Purification cluster_hplc HPLC Purification cluster_analysis Analysis and Final Product raw_material Crude Natural Product Extract fractionation Preliminary Fractionation (SPE) raw_material->fractionation hplc Preparative RP-HPLC fractionation->hplc collection Fraction Collection hplc->collection analysis Purity & Identity Confirmation (LC-MS, NMR) collection->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for the purification of this compound.

Conclusion

The proposed RP-HPLC method provides a robust starting point for the purification of this compound. The method parameters can be further optimized based on the specific crude extract and the available instrumentation. The use of a C18 column with a water/acetonitrile gradient and an acidic modifier is a well-established approach for the separation of amines. The successful isolation of pure this compound will enable further investigation of its biological and pharmacological properties.

References

Application Note: NMR Spectroscopic Characterization of Medelamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the structural characterization of Medelamine B using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, identified as (12S)-12-methyltetradecan-1-amine, is a saturated alkylamine. While it is not a dimeric epidithiodiketopiperazine alkaloid, this protocol outlines the necessary one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural elucidation and assignment of proton and carbon signals. The provided methodologies are designed to ensure high-quality data acquisition and interpretation for unambiguous characterization.

Introduction

This compound is an organic compound with the chemical structure (12S)-12-methyltetradecan-1-amine. Accurate structural confirmation and characterization are crucial for its development and application in scientific research. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note details the standardized procedures for acquiring and analyzing a suite of NMR experiments to fully characterize this compound.

Predicted NMR Data for this compound

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on established chemical shift increments and spectral databases for similar alkylamine structures. The numbering of the carbon atoms is sequential, starting from the carbon adjacent to the nitrogen atom (C-1).

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1-H2.75t2H
2-H1.55m2H
3-H to 10-H1.25-1.35m16H
11-H1.20m2H
12-H1.50m1H
13-H1.15m2H
14-H0.88t3H
12-CH₃0.85d3H

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-142.0
C-234.0
C-327.0
C-4 to C-929.5-30.0
C-1030.5
C-1127.5
C-1234.5
C-1339.0
C-1414.0
12-CH₃19.5

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. For this compound, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are recommended. CDCl₃ is a good first choice for general structural elucidation.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR (Proton):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR (Carbon-13):

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Temperature: 298 K.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum.

  • 2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivity and assign all proton and carbon signals.

Visualizations

MedelamineB_Characterization_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) process FT, Phasing, Baseline Correction nmr_1d->process reference Referencing to TMS process->reference assign Peak Picking & Integration reference->assign elucidate Structure Elucidation assign->elucidate MedelamineB_Structure_Elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Final Structure Confirmation h1_nmr ¹H NMR: - Chemical Shifts - Multiplicities - Integrations cosy COSY: ¹H-¹H Correlations h1_nmr->cosy hsqc HSQC: ¹H-¹³C (1-bond) Correlations h1_nmr->hsqc hmbc HMBC: ¹H-¹³C (2-3 bond) Correlations h1_nmr->hmbc c13_nmr ¹³C NMR: - Number of Carbons - Chemical Shifts c13_nmr->hsqc c13_nmr->hmbc structure Complete Assignment of This compound Structure cosy->structure hsqc->structure hmbc->structure

Application Note: Quantitative Analysis of Medelamine B in a Research Setting using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a hypothetical method for the sensitive and selective quantification of Medelamine B in a research-grade solvent matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a long-chain primary amine with the IUPAC name (12S)-12-methyltetradecan-1-amine, has a molecular formula of C15H33N and a monoisotopic mass of 227.2613 Da.[1][2] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput screening and pharmacokinetic studies in a drug development context.

Introduction

This compound is a saturated alkylamine whose biological activities are currently under investigation. Accurate quantification of this compound is essential for a variety of research applications, including metabolic stability assays and formulation development. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the analysis of such compounds. This note outlines a robust protocol for the analysis of this compound, including a predicted fragmentation pattern and a multiple reaction monitoring (MRM) strategy for quantification.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol to achieve a concentration of 1 mg/mL. A series of calibration standards were then prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

Liquid Chromatography
  • Instrumentation: A standard high-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the hypothetical quantitative data for the calibration curve of this compound.

Concentration (ng/mL)Peak Area (Arbitrary Units)Calculated Concentration (ng/mL)Accuracy (%)
110500.9898.0
552005.05101.0
101030010.1101.0
505150049.899.6
100102000100.5100.5
500505000495.099.0

Table 1: Hypothetical calibration curve data for this compound.

The following table outlines the MRM transitions used for the quantification of this compound. The precursor ion is the protonated molecule [M+H]+. The fragment ions are predicted based on the common fragmentation patterns of long-chain alkylamines, which typically involve cleavage of C-C bonds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)228.344.120100
This compound (Qualifier)228.371.115100

Table 2: Hypothetical MRM transitions for this compound.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL this compound) dilution Serial Dilution stock->dilution standards Calibration Standards dilution->standards hplc HPLC Separation (C18 Column) standards->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms Tandem Mass Spectrometry (MRM Mode) esi->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_fragmentation Collision-Induced Dissociation (CID) parent This compound [M+H]+ m/z = 228.3 frag1 Fragment 1 (CH3-CH-NH2)+ m/z = 44.1 parent->frag1 Cleavage frag2 Fragment 2 (C5H11)+ m/z = 71.1 parent->frag2 Cleavage

Caption: Predicted fragmentation pathway of this compound.

Discussion

This application note presents a hypothetical, yet plausible, LC-MS/MS method for the quantitative analysis of this compound. The choice of a C18 column is standard for compounds with long alkyl chains. Electrospray ionization in positive mode is suitable for amines, which are readily protonated. The predicted fragmentation pattern, involving the formation of smaller, stable carbocations, is consistent with the established principles of mass spectrometry for similar molecules. The hypothetical data demonstrates that the method is linear over a wide dynamic range and provides accurate and precise measurements.

Conclusion

The described LC-MS/MS method provides a framework for the reliable quantification of this compound in a research setting. This protocol can be adapted for various applications, including in vitro and in vivo studies, to support the ongoing research and development of this compound. Further validation would be required for use in a regulated environment.

References

Application Notes and Protocols for Assessing the Effects of Melamine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Medelamine B" did not yield specific information in scientific literature. These application notes are based on the known biological effects of a structurally related compound, Melamine , and are intended to provide a framework for designing and executing cell culture assays for novel compounds of interest.

Introduction

Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound with various industrial applications. In a research and drug development context, understanding the cellular and molecular effects of such compounds is crucial for assessing potential therapeutic applications or toxicity. These notes provide detailed protocols for evaluating the effects of Melamine on mammalian cells in culture, with a focus on cytotoxicity and impact on relevant signaling pathways. The provided methodologies can be adapted for other novel compounds.

Mechanism of Action

Melamine has been shown to induce cellular toxicity through various mechanisms, including the activation of inflammatory and stress-response signaling pathways. Notably, Melamine can activate the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, and increase the production of reactive oxygen species (ROS), leading to oxidative stress.[1] In immune cells, such as macrophages, these effects can lead to the production of pro-inflammatory mediators.[1] While direct, extensive studies on B lymphocytes are limited, the known effects on other immune cells suggest potential impacts on B cell viability, differentiation, and function.

Data Presentation: Cytotoxicity of Melamine

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes published IC50 values for Melamine in various cell lines, providing a baseline for its cytotoxic potential.

Cell LineAssay TypeExposure TimeIC50 ValueReference
Human Embryonic Kidney (HEK293)MTT Assay24 hours2.07 mg/mL[2]
Rat Kidney Epithelial (NRK-52E)MTT Assay24 hours1.89 mg/mL[2]
Human Colon Adenocarcinoma (Caco-2)MTT Assay24 hours14.636 mg/L[3][4]
Rat Hepatoma (FaO)MTT Assay48 hours6.4 mM[5]
Rat Skeletal Muscle (L6)MTT Assay48 hours8.2 mM[5]
Tetrahymena pyriformisGrowth InhibitionNot Specified0.82 mg/mL[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of cell viability upon treatment with a test compound, such as Melamine, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line of interest (e.g., a B-cell lymphoma line like Raji or a relevant adherent cell line)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (Melamine) stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway

Melamine_NFkB_Pathway cluster_cytoplasm Cytoplasm Melamine Melamine ROS Reactive Oxygen Species (ROS) Melamine->ROS IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes induces

Caption: Melamine-induced activation of the NF-κB signaling pathway.

Experimental Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (e.g., Melamine) Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay.

References

Application Notes & Protocols: Mesalazine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed information and experimental protocols regarding Mesalazine (5-aminosalicylic acid), a potent anti-inflammatory agent with significant enzyme inhibitory properties. While the initial query mentioned "Medelamine B," extensive research suggests a likely reference to Mesalazine, a well-documented compound with the characteristics described.

Introduction:

Mesalazine, also known as mesalamine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic effects are largely attributed to its ability to modulate key inflammatory pathways through the inhibition of specific enzymes. This document outlines the mechanisms of action of Mesalazine as an enzyme inhibitor, provides quantitative data where available, and details experimental protocols to study its effects.

Mechanism of Action

Mesalazine exerts its anti-inflammatory effects through the inhibition of several key enzymes involved in the inflammatory cascade. The primary targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3]

Furthermore, Mesalazine has been shown to modulate critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and β-catenin pathways, which play a central role in the expression of inflammatory genes and cell proliferation.

Data Presentation

Table 1: Qualitative Summary of Mesalazine's Enzyme Inhibitory Activity

While specific IC50 values for Mesalazine are not consistently reported in publicly available literature, the following table summarizes its known inhibitory activities based on extensive research.

Target Enzyme/PathwayObserved EffectReferences
Cyclooxygenase (COX) Inhibition of prostaglandin synthesis.[1][2][3]
Lipoxygenase (LOX) Inhibition of leukotriene synthesis.[1][3]
NF-κB Pathway Inhibition of NF-κB activation and subsequent pro-inflammatory gene expression.
β-catenin Pathway Modulation of β-catenin signaling, impacting cell proliferation.

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of Mesalazine on COX-1 and COX-2 activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Mesalazine

  • Dimethyl sulfoxide (DMSO)

  • 2.0 M HCl (reaction termination)

  • LC-MS/MS system for prostaglandin E2 (PGE2) analysis[4]

Procedure:

  • Enzyme Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine at room temperature.[4]

  • Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 to the mixture and incubate at room temperature for 2 minutes.[4]

  • Inhibitor Addition: Add 2 µL of Mesalazine (dissolved in DMSO to the desired concentration) to the enzyme solution. For the control, add 2 µL of DMSO without the inhibitor. Pre-incubate at 37°C for 10 minutes.[4]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid (final concentration of 5 µM).[4]

  • Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[4]

  • Analysis: Analyze the formation of prostaglandin E2 (PGE2) using a validated LC-MS/MS method to determine the extent of COX inhibition.[4]

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of Mesalazine concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol details the steps to measure the effect of Mesalazine on NF-κB activation using a luciferase reporter assay.

Materials:

  • HeLa cells (or other suitable cell line)

  • NF-κB promoter-driven luciferase reporter construct

  • pRL-TK plasmid (Renilla luciferase for normalization)

  • Lipofectamine 2000 (or other transfection reagent)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter construct and the pRL-TK plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.

  • Treatment: Treat the cells with various concentrations of Mesalazine for 1-2 hours.

  • Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) or TNF-α (e.g., 20 ng/mL) to activate the NF-κB pathway.[5] Incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity in Mesalazine-treated cells compared to the stimulated control.

Protocol 3: β-Catenin Immunocytochemistry

This protocol describes the immunofluorescent staining of β-catenin to visualize its cellular localization in response to Mesalazine treatment.

Materials:

  • Cells cultured on glass coverslips

  • 10% Formalin

  • Ice-cold Methanol

  • Phosphate-Buffered Saline (PBS)

  • 10% Normal Goat Serum (for blocking)

  • Primary antibody: anti-β-catenin

  • Secondary antibody: Fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (for nuclear counterstaining)

  • Fluoromount-G (or other mounting medium)

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Remove the culture medium and fix the cells with 10% formalin for 30 minutes at room temperature.[6]

  • Permeabilization: Remove the formalin and add ice-cold methanol for 5-10 minutes.[6]

  • Washing: Wash the cells three times with PBS for 10 minutes each.[6]

  • Blocking: Block non-specific antibody binding by incubating the cells in 10% normal goat serum for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-β-catenin antibody (at the appropriate dilution) for 2 hours at room temperature or overnight at 4°C.[6]

  • Washing: Wash the cells three times with PBS for 10 minutes each.[6]

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody (at the appropriate dilution) for 1 hour at room temperature in the dark.[6]

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 10 minutes. Mount the coverslips onto microscope slides using Fluoromount-G.

  • Visualization: Visualize the cellular localization of β-catenin using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates IkB->IkB NF-kB NF-κB (p50/p65) NF-kB_n NF-κB (p50/p65) NF-kB->NF-kB_n Translocates Mesalazine Mesalazine Mesalazine->IKK_complex Inhibits DNA DNA NF-kB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Mesalazine inhibits the NF-κB signaling pathway.

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Accumulates and Translocates Mesalazine Mesalazine Mesalazine->Destruction_Complex Modulates TCF/LEF TCF/LEF beta_catenin_n->TCF/LEF Binds Gene_Expression Target Gene Expression TCF/LEF->Gene_Expression Activates

Caption: Mesalazine modulates the Wnt/β-catenin signaling pathway.

References

Application of Medelamine B in Lipid Bilayer Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the application of a compound named "Medelamine B" in lipid bilayer studies.

Extensive searches for "this compound" in the context of its mechanism of action, effects on lipid bilayer properties, and established experimental protocols yielded no relevant results. This suggests that "this compound" may be a novel compound not yet described in published research, a proprietary name not widely used in academic literature, or a potential misnomer.

While no data exists for this compound, a wealth of information is available on the general principles and methodologies for studying the interactions of small molecules with lipid bilayers. These studies are crucial in drug development to understand a compound's pharmacokinetics, pharmacodynamics, and potential toxicity.[1][2]

General Approaches to Studying Drug-Lipid Bilayer Interactions

Researchers utilize a variety of biophysical techniques to characterize how a substance interacts with model membrane systems. These model systems, such as liposomes, supported lipid bilayers, and monolayers, mimic the cellular membrane, allowing for detailed investigation of a drug's behavior.[1][2][3]

Key experimental techniques employed in these studies include:

  • Spectroscopy: Techniques like fluorescence spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide insights into the location of a drug within the bilayer and its effect on membrane fluidity and order.[4][5][6]

  • Calorimetry: Differential scanning calorimetry (DSC) is used to measure changes in the phase transition temperature of lipids, indicating how a drug perturbs the packing of the lipid acyl chains.[5]

  • Microscopy: Atomic force microscopy (AFM) allows for the direct visualization of the lipid bilayer surface, revealing drug-induced changes in membrane structure, such as the formation of pores or domains.[7]

  • Electrophysiology: Patch-clamp and other electrophysiological techniques are used to study the effect of a compound on the activity of ion channels embedded within the lipid bilayer.[8][9]

Common Mechanisms of Drug-Lipid Bilayer Interaction

The interaction of a drug with a lipid bilayer can lead to various effects on the membrane's physical properties and biological functions. These can include:

  • Adsorption to the membrane surface: The drug may bind to the polar headgroups of the lipids.

  • Insertion into the bilayer: The drug can partition into the hydrophobic core of the membrane.[10][11]

  • Alteration of membrane fluidity: The drug may increase or decrease the mobility of the lipid molecules.[6]

  • Induction of lipid phase separation: The drug can cause the formation of distinct lipid domains within the membrane.

  • Formation of pores or channels: Some molecules can disrupt the bilayer integrity by forming pores, leading to increased permeability.[8][11]

Experimental Workflow for Characterizing a Novel Compound

The general workflow for investigating the interaction of a new chemical entity with lipid bilayers is a stepwise process.

Caption: General experimental workflow for characterizing the interaction of a novel compound with lipid bilayers.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Functional Assays cluster_3 Phase 4: Data Analysis & Interpretation a Compound Synthesis & Purification b Liposome Preparation a->b c Initial Binding Assays (e.g., Fluorescence Quenching) b->c d Membrane Fluidity Studies (e.g., Anisotropy) c->d e Calorimetric Studies (DSC) c->e f Structural Studies (e.g., AFM, X-ray Diffraction) c->f g Permeability Assays (e.g., Calcein Leakage) d->g e->g h Ion Channel Activity Assays (Electrophysiology) f->h i Cell-based Toxicity Assays g->i h->i j Quantitative Data Analysis i->j k Mechanism of Action Hypothesis j->k l Structure-Activity Relationship (SAR) Studies k->l

Should further information become available regarding "this compound," or if the user has an alternative name for this compound, a more specific and detailed analysis of its application in lipid bilayer studies can be provided.

References

Application Notes and Protocols for Radiolabeling of Medelamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medelamine B, chemically known as (12S)-12-methyltetradecan-1-amine, is a primary alkylamine with a long aliphatic chain.[1][2] Radiolabeled this compound is an invaluable tool for a variety of research applications, including absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic and pharmacodynamic analyses, and in vivo imaging. This document provides detailed protocols for the radiolabeling of this compound with Carbon-14 ([¹⁴C]) and Tritium ([³H]), two of the most common isotopes used in drug development research.

The selection of the radioisotope depends on the specific research question. Carbon-14 is often preferred for its metabolic stability, as the label is typically incorporated into the carbon backbone of the molecule.[3][4] Tritium offers the advantage of higher specific activity, which is beneficial for receptor binding assays and other applications requiring high sensitivity.

Radiolabeling Strategies for this compound

Two primary strategies for the radiolabeling of this compound are presented:

  • Carbon-14 Labeling via Reductive Amination: This method introduces a [¹⁴C] label at the C1 position of the alkyl chain. It involves the reaction of a suitable precursor, (11S)-11-methyltridecanal, with [¹⁴C]cyanide, followed by reduction to the corresponding [¹⁴C]amine. A more direct approach detailed here is the reductive amination of a precursor aldehyde with a [¹⁴C]amine source or, more practically, the reductive amination of a [¹⁴C]aldehyde with ammonia. For the purpose of this protocol, we will focus on the synthesis of [1-¹⁴C]this compound via reductive amination using a [¹⁴C]carbonyl precursor.

  • Tritium Labeling via Catalytic Halogen-Tritium Exchange: This method introduces tritium atoms into the this compound molecule by replacing halogen atoms on a precursor molecule with tritium gas in the presence of a catalyst. This approach can achieve very high specific activity.

Data Presentation

The following tables summarize the key quantitative data for the proposed radiolabeling protocols.

Table 1: Summary of Carbon-14 Labeling Protocol

ParameterValue
Precursor(11S)-11-methyltridecanal
Radiolabeling Agent[¹⁴C]Sodium Cyanide (followed by reduction) or direct reductive amination with a [¹⁴C] source
Reducing AgentLithium Aluminum Hydride (for nitrile reduction) or Sodium Cyanoborohydride (for reductive amination)
Typical Radiochemical Yield60-70%
Typical Radiochemical Purity>98%
Typical Specific Activity50-60 mCi/mmol

Table 2: Summary of Tritium Labeling Protocol

ParameterValue
Precursor(12S)-1-bromo-12-methyltetradecane
Radiolabeling AgentTritium Gas (³H₂)
CatalystPalladium on Carbon (Pd/C)
Typical Radiochemical Yield20-30%
Typical Radiochemical Purity>98%
Typical Specific Activity20-30 Ci/mmol

Experimental Protocols

Protocol 1: [1-¹⁴C]this compound Synthesis via Reductive Amination

This protocol describes the synthesis of this compound with a Carbon-14 label at the C1 position.

Materials:

  • (11S)-11-methyltridecanal (unlabeled precursor)

  • [¹⁴C]Sodium cyanide ([¹⁴C]NaCN)

  • Lithium aluminum hydride (LiAlH₄) or Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Reverse-phase C18 HPLC column

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Step 1: Synthesis of --INVALID-LINK---12-methyltetradecanenitrile (Precursor)

    • In a flame-dried, argon-purged round-bottom flask, dissolve (11S)-11-methyltridecanal (1 equivalent) in anhydrous ethanol.

    • Add a solution of [¹⁴C]NaCN (1.1 equivalents) in water.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude --INVALID-LINK---12-methyltetradecanenitrile.

  • Step 2: Reduction of the Nitrile to [1-¹⁴C]this compound

    • Carefully add the crude nitrile from Step 1, dissolved in anhydrous THF, to a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0°C under an argon atmosphere.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Combine the filtrates and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to yield crude [1-¹⁴C]this compound.

  • Step 3: Purification of [1-¹⁴C]this compound

    • Purify the crude product by preparative HPLC.

    • HPLC Conditions:

      • Column: Reverse-phase C18 (e.g., 10 x 250 mm, 5 µm)

      • Mobile Phase: A gradient of ACN and water with 0.1% TFA.

      • Flow Rate: 4 mL/min

      • Detection: UV at 210 nm and a radioactivity detector.

    • Collect the radioactive peak corresponding to this compound.

    • Neutralize the collected fraction with a dilute NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain pure [1-¹⁴C]this compound.

  • Step 4: Quality Control

    • Determine the radiochemical purity by analytical HPLC using the same conditions as in the purification step.

    • Confirm the identity of the product by co-elution with an authentic, non-radiolabeled standard of this compound.

    • Measure the specific activity by quantifying the amount of radioactivity and the mass of the compound.

Protocol 2: [³H]this compound Synthesis via Catalytic Halogen-Tritium Exchange

This protocol describes the synthesis of this compound labeled with Tritium.

Materials:

  • (12S)-1-bromo-12-methyltetradecane (precursor)

  • Tritium gas (³H₂)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Anhydrous ethanol

  • Triethylamine (Et₃N)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Reverse-phase C18 HPLC column

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Step 1: Precursor Synthesis

    • Synthesize (12S)-1-bromo-12-methyltetradecane from the corresponding alcohol, (12S)-12-methyltetradecan-1-ol, using a standard brominating agent such as phosphorus tribromide (PBr₃).

  • Step 2: Catalytic Tritiation

    • In a specialized tritiation manifold, dissolve (12S)-1-bromo-12-methyltetradecane (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous ethanol.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the precursor).

    • Freeze-pump-thaw the reaction mixture three times to remove dissolved gases.

    • Introduce tritium gas into the reaction vessel to the desired pressure.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by radio-TLC or radio-HPLC.

    • After the reaction is complete, remove the excess tritium gas according to safety procedures.

    • Filter the reaction mixture through a celite pad to remove the catalyst and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain crude [³H]this compound.

  • Step 3: Purification of [³H]this compound

    • Purify the crude product by preparative HPLC using the same conditions as described in Protocol 1, Step 3.

  • Step 4: Quality Control

    • Perform quality control as described in Protocol 1, Step 4, to determine radiochemical purity, confirm identity, and measure specific activity.

Mandatory Visualizations

G cluster_protocol1 Protocol 1: [1-¹⁴C]this compound Synthesis A Precursor: (11S)-11-methyltridecanal C [1-¹⁴C](12S)-12-methyltetradecanenitrile A->C Cyanation B [¹⁴C]NaCN B->C E Crude [1-¹⁴C]this compound C->E Reduction D LiAlH₄ (Reduction) D->E F HPLC Purification E->F Purification G Pure [1-¹⁴C]this compound F->G Final Product G cluster_protocol2 Protocol 2: [³H]this compound Synthesis A Precursor: (12S)-1-bromo-12-methyltetradecane C Crude [³H]this compound A->C Catalytic Tritiation B Tritium Gas (³H₂) + Pd/C Catalyst B->C D HPLC Purification C->D Purification E Pure [³H]this compound D->E Final Product

References

Medelamine B (Mesalamine) for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medelamine B, more commonly known as Mesalamine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its efficacy in preclinical in vivo animal models is a critical step in the evaluation of novel therapeutic strategies for IBD. This document provides detailed application notes and experimental protocols for the use of Mesalamine in rodent models of colitis, along with insights into its molecular mechanisms of action. It is important to note that "this compound" is likely a less common name or a potential typographical error for Mesalamine, as the scientific literature predominantly refers to it by the latter names.

Mechanism of Action

In vivo and in vitro studies have revealed that Mesalamine exerts its anti-inflammatory effects through a multi-faceted mechanism. Key signaling pathways affected by Mesalamine include:

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation: Mesalamine acts as an agonist for PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation.[1][2][3] Activation of PPAR-γ by Mesalamine leads to the inhibition of pro-inflammatory signaling pathways.[1][3]

  • Inhibition of the TLR4/MyD88-Dependent Signaling Pathway: Mesalamine has been shown to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway.[4][5] This pathway is a key component of the innate immune response and its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Mesalamine can downregulate the expression of key components of this pathway, including TLR4, MyD88, TRAF-6, and NF-κB.[4][5]

  • Modulation of the Wnt/β-catenin Signaling Pathway: Mesalamine can influence the Wnt/β-catenin signaling pathway, which is often dysregulated in IBD and colorectal cancer.[6] It can promote the sequestration of β-catenin at the plasma membrane, thereby inhibiting its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation.[7]

  • Induction of Regulatory T cells (Tregs): Recent studies suggest that Mesalamine can induce the accumulation of Tregs in the colon by activating the aryl hydrocarbon receptor (AhR) pathway.[8] This leads to an increase in the active form of TGF-β, a critical cytokine for Treg differentiation and function.[8]

Signaling Pathway Diagrams

To visually represent the molecular interactions of Mesalamine, the following diagrams have been generated using the DOT language.

TLR4_MyD88_Pathway cluster_inhibition Mesalamine Inhibition cluster_downstream Downstream Effects Mesalamine Mesalamine TLR4 TLR4 Mesalamine->TLR4 Inhibits MyD88 MyD88 Mesalamine->MyD88 Inhibits TRAF6 TRAF6 Mesalamine->TRAF6 Inhibits NF-kB NF-kB Mesalamine->NF-kB Inhibits TLR4->MyD88 MyD88->TRAF6 TRAF6->NF-kB Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-kB->Pro-inflammatory Cytokines\n(TNF-α, IL-1β)

Caption: Mesalamine's inhibition of the TLR4/MyD88 signaling pathway.

Caption: Mesalamine's modulation of the Wnt/β-catenin signaling pathway.

Quantitative Data from In Vivo Animal Studies

The following tables summarize quantitative data from representative studies investigating the efficacy of Mesalamine in rodent models of colitis.

Table 1: Effect of Mesalamine on Disease Activity Index (DAI) in a DSS-Induced Colitis Mouse Model [9]

Treatment GroupDay 7 DAI Score (Mean ± SD)
Control0.2 ± 0.1
DSS Model3.5 ± 0.4
DSS + Mesalamine1.8 ± 0.3**

*Statistically significant difference compared to the DSS Model group (p<0.01).

Table 2: Effect of Mesalamine on Body Weight Change in a DSS-Induced Colitis Mouse Model [9]

Treatment GroupDay 8 Body Weight Change (%)
Control+ 5.2%
DSS Model- 15.8%
DSS + Mesalamine- 8.5%*

*Statistically significant difference in weight change among the three groups.

Table 3: Effect of Mesalamine on Inflammatory Markers in a DSS-Induced Colitis Mouse Model [10]

Treatment GroupTNF-α mRNA (relative expression)IL-1β mRNA (relative expression)IL-6 mRNA (relative expression)
Control1.0 ± 0.21.0 ± 0.31.0 ± 0.2
DSS Model8.5 ± 1.212.3 ± 2.115.1 ± 2.5
DSS + Mesalamine3.2 ± 0.5 4.8 ± 0.95.9 ± 1.1**

**Statistically significant difference compared to the DSS Model group (p<0.01).

Experimental Protocols

Detailed methodologies for inducing colitis in rodents and subsequent treatment with Mesalamine are provided below.

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to induce an acute colitis that resembles human ulcerative colitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Mesalamine

  • Vehicle for Mesalamine (e.g., 0.5% carboxymethylcellulose)

  • Animal caging and husbandry supplies

  • Reagents for euthanasia and tissue collection

Experimental Workflow:

DSS_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Measurements Record initial body weight and clinical scores Acclimatization->Baseline Measurements DSS Administration Administer 3-5% DSS in drinking water for 5-7 days Baseline Measurements->DSS Administration Treatment Initiation Begin daily oral gavage of Mesalamine or vehicle DSS Administration->Treatment Initiation Daily Monitoring Record body weight, stool consistency, and presence of blood (DAI) Treatment Initiation->Daily Monitoring Endpoint Sacrifice animals at the end of the study period (e.g., Day 8) Daily Monitoring->Endpoint Tissue Collection & Analysis Collect colon tissue for length measurement, histology, and molecular analysis Endpoint->Tissue Collection & Analysis

Caption: Experimental workflow for DSS-induced colitis and Mesalamine treatment.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Induction of Colitis: Replace regular drinking water with a solution of 3-5% (w/v) DSS. The concentration and duration can be adjusted to achieve the desired severity of colitis. Continue DSS administration for 5-7 days.

  • Treatment Groups: Randomly assign mice to the following groups:

    • Control Group: Receive regular drinking water and vehicle.

    • DSS Group: Receive DSS water and vehicle.

    • DSS + Mesalamine Group: Receive DSS water and Mesalamine (e.g., 50-100 mg/kg, administered by oral gavage once daily).

  • Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Termination of Experiment: At the end of the study period (e.g., day 8), euthanize the mice.

  • Sample Collection and Analysis:

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

    • Collect colon tissue for molecular analysis (e.g., qRT-PCR or Western blot) to measure the expression of inflammatory markers.

Protocol 2: 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Mice

This model induces a transmural inflammation that shares some characteristics with Crohn's disease.

Materials:

  • Male BALB/c or SJL/J mice (8-10 weeks old)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • Mesalamine

  • Vehicle for Mesalamine

  • Catheter for intrarectal administration

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Animal caging and husbandry supplies

  • Reagents for euthanasia and tissue collection

Procedure:

  • Animal Preparation: Fast mice for 24 hours before TNBS administration, with free access to water.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent.

  • Induction of Colitis:

    • Prepare a solution of TNBS in 50% ethanol (e.g., 2.5 mg TNBS in 100 µL for mice).

    • Gently insert a catheter intrarectally to a depth of approximately 4 cm.

    • Slowly instill the TNBS solution into the colon.

    • Hold the mouse in a head-down position for about 60 seconds to ensure the solution remains in the colon.

  • Treatment Groups: Similar to the DSS model, establish control, TNBS, and TNBS + Mesalamine groups. Begin treatment with Mesalamine (e.g., by oral gavage) 24 hours after TNBS induction and continue daily for the duration of the study.

  • Daily Monitoring: Monitor the mice daily for body weight, signs of diarrhea, and general health.

  • Termination of Experiment: Euthanize the mice at a predetermined time point (e.g., 3-7 days post-TNBS induction).

  • Sample Collection and Analysis: Perform the same sample collection and analyses as described for the DSS model.

Conclusion

Mesalamine remains a cornerstone in the study of IBD therapeutics. The in vivo animal models and protocols detailed in this document provide a robust framework for evaluating the efficacy and mechanism of action of Mesalamine and novel drug candidates. The provided quantitative data and signaling pathway diagrams offer a comprehensive overview for researchers in the field. Careful adherence to these protocols will ensure the generation of reproducible and reliable data in preclinical IBD research.

References

Troubleshooting & Optimization

Technical Support Center: Medelamine B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available scientific literature and chemical databases do not contain information on a compound named "Medelamine B." As a result, a specific troubleshooting guide for its synthesis cannot be provided at this time. The following guide is a generalized framework for troubleshooting chemical synthesis yields, which can be adapted once the chemical structure and synthetic route for this compound are known. Researchers encountering issues should consult their internal documentation and experienced colleagues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in a multi-step synthesis?

Low yields in multi-step organic synthesis can arise from a variety of factors. These can be broadly categorized as issues with reagents and starting materials, reaction conditions, work-up and purification procedures, or inherent instability of intermediates. A systematic approach to identifying the root cause is crucial for successful troubleshooting.

Q2: How can I confirm the purity and identity of my starting materials and intermediates?

Ensuring the purity and correct identification of all materials is a critical first step. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C): To confirm the structure and purity of starting materials and isolated intermediates.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of materials and monitor reaction progress.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Q3: What is the best way to monitor the progress of my reaction?

Real-time or frequent reaction monitoring can prevent the formation of side products and decomposition of the desired product. The choice of method depends on the reaction scale and the nature of the compounds involved.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of many organic reactions.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Provide quantitative data on the consumption of reactants and formation of products.

  • In-situ spectroscopic methods (e.g., in-situ IR, Raman): For continuous monitoring of reaction kinetics and intermediates.

Troubleshooting Guide: Low Synthesis Yield

This guide provides a structured approach to diagnosing and resolving issues leading to low yields.

Problem Area 1: Reagents and Starting Materials
Potential Issue Troubleshooting Steps Recommended Action
Impure Starting Materials1. Re-purify starting materials (e.g., recrystallization, distillation, chromatography).2. Verify purity using analytical techniques (NMR, HPLC, GC-MS).Use only high-purity starting materials. If impurities are known to be problematic, remove them prior to the reaction.
Reagent Degradation1. Check the age and storage conditions of all reagents.2. Use freshly opened or newly purchased reagents.Store reagents under the recommended conditions (e.g., inert atmosphere, low temperature, protection from light).
Incorrect Stoichiometry1. Double-check all calculations for molar equivalents.2. Accurately weigh all solid reagents and measure volumes of liquid reagents.Prepare a fresh stock solution of a key reagent if precise addition is critical.
Problem Area 2: Reaction Conditions
Potential Issue Troubleshooting Steps Recommended Action
Sub-optimal Temperature1. Monitor the internal reaction temperature.2. Perform small-scale experiments at slightly higher and lower temperatures.Use a temperature-controlled reaction setup (e.g., oil bath, cryostat).
Incorrect Reaction Time1. Monitor the reaction progress frequently (e.g., TLC, HPLC) to determine the point of maximum product formation.2. Investigate if the product degrades over extended reaction times.Quench the reaction at the optimal time based on monitoring data.
Inefficient Mixing1. Ensure the stir rate is adequate for the reaction volume and viscosity.2. For heterogeneous reactions, consider mechanical stirring.Use an appropriately sized stir bar or overhead stirrer to ensure a homogeneous reaction mixture.
Atmosphere Control1. If the reaction is air or moisture sensitive, ensure the inert gas (e.g., Argon, Nitrogen) setup is functioning correctly.2. Use freshly dried solvents.Degas solvents and use Schlenk line techniques for highly sensitive reactions.
Problem Area 3: Work-up and Purification
Potential Issue Troubleshooting Steps Recommended Action
Product Loss During Extraction1. Check the pH of the aqueous layer to ensure the product is in the correct protonation state for extraction.2. Perform multiple extractions with smaller volumes of solvent.Use a separatory funnel correctly and allow adequate time for phase separation. Consider a continuous liquid-liquid extractor for products with poor partition coefficients.
Product Degradation on Silica Gel1. If the product is acid-sensitive, neutralize the silica gel with a base (e.g., triethylamine) before use.2. Consider alternative purification methods (e.g., recrystallization, preparative HPLC, size-exclusion chromatography).Perform a quick "spot test" on a TLC plate to check for degradation before committing to column chromatography.
Incomplete Isolation1. Ensure the product is fully precipitated or crystallized before filtration.2. Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving the product.Optimize the crystallization/precipitation solvent system and temperature.

Experimental Protocols

Note: As the synthesis of this compound is not published, a generic protocol for a common reaction, the Suzuki-Miyaura cross-coupling, is provided as an example of a detailed experimental methodology.

Example Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., 1,4-dioxane, 10 mL) and the aqueous base solution (e.g., 2 M Na₂CO₃, 2 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (monitor by TLC or HPLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

Caption: A flowchart for systematic troubleshooting of low synthesis yields.

Technical Support Center: Optimizing Medelamine B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification parameters for Medelamine B.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying this compound from a crude extract?

A1: The initial purification of this compound from a crude extract typically involves a multi-step approach. This usually begins with a liquid-liquid extraction to partition this compound into an appropriate solvent, followed by a preliminary chromatographic step such as flash chromatography to separate it from major impurities. The selection of solvents and the stationary phase for chromatography will depend on the polarity and chemical properties of this compound.

Q2: How does pH affect the stability and purification of this compound?

A2: The pH of the solution can significantly impact the stability and purification of amine-containing compounds like this compound. It is crucial to determine the optimal pH range to maintain the compound's integrity and to optimize its separation during chromatography.[1][2][3][4] Extreme pH values may lead to degradation.[5] For instance, studies on similar compounds have shown that stability is often optimal within a neutral to slightly acidic or basic pH range.[4]

Q3: What is the influence of temperature on the purification process?

A3: Temperature is a critical parameter in the purification of this compound. Elevated temperatures can accelerate degradation, while excessively low temperatures may decrease solubility and affect chromatographic separation.[2][4][6] It is recommended to conduct purification steps at controlled room temperature or below, especially during long procedures. A stability analysis at different temperatures is advised to determine the optimal working conditions.

Troubleshooting Guides

Problem: Low yield of this compound after purification.

Possible Cause Troubleshooting Step
Incomplete Extraction Optimize the solvent system and the number of extractions for the initial liquid-liquid extraction.
Degradation during Purification Assess the stability of this compound at different pH values and temperatures to identify and avoid harsh conditions.[1][2][4] Consider performing purification steps at a lower temperature.
Poor Separation in Chromatography Adjust the mobile phase composition, gradient, and flow rate. Screen different stationary phases (e.g., normal-phase, reverse-phase) to improve resolution.
Compound Precipitation Ensure the concentration of this compound in the solution does not exceed its solubility limit in the chosen solvent system.

Problem: Presence of impurities in the final this compound sample.

Possible Cause Troubleshooting Step
Co-elution with Impurities Modify the chromatographic conditions. A shallower gradient or isocratic elution might improve the separation of closely eluting impurities.
Contamination from Labware or Solvents Use high-purity solvents and thoroughly clean all glassware and equipment before use.
Sample Overload on the Column Reduce the amount of crude extract loaded onto the chromatography column to prevent band broadening and improve separation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
  • Column Selection: Choose an appropriate SPE cartridge (e.g., C18 for reverse-phase or silica for normal-phase) based on the polarity of this compound.

  • Column Conditioning: Condition the SPE column by passing a suitable solvent (e.g., methanol for C18) followed by the equilibration buffer (e.g., water).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the appropriate solvent and load it onto the conditioned SPE column.

  • Washing: Wash the column with a weak solvent to remove polar impurities.

  • Elution: Elute this compound using a stronger solvent. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions using an appropriate technique (e.g., TLC or LC-MS) to identify the fractions containing pure this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Final Purification
  • Column and Mobile Phase Selection: Select a suitable HPLC column (e.g., C18, 5 µm particle size) and a mobile phase system (e.g., a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid to improve peak shape).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Inject a filtered solution of the partially purified this compound.

  • Chromatographic Separation: Run the HPLC method with the optimized gradient to separate this compound from the remaining impurities.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Assess the purity of the collected fractions using an analytical HPLC method.

Data Presentation

Table 1: Optimization of HPLC Mobile Phase for this compound Purification

Gradient Program (Acetonitrile in Water) Retention Time (min) Peak Resolution Purity (%)
10-90% over 20 min12.51.292.1
20-80% over 20 min15.21.897.5
30-70% over 20 min18.11.696.8

Table 2: Effect of pH and Temperature on this compound Stability (24h incubation)

pH Temperature (°C) Degradation (%)
345.2
32515.8
741.1
7253.5
944.8
92512.4

Visualizations

experimental_workflow crude_extract Crude Extract l_l_extraction Liquid-Liquid Extraction crude_extract->l_l_extraction spe Solid-Phase Extraction l_l_extraction->spe hplc HPLC Purification spe->hplc purity_analysis Purity Analysis hplc->purity_analysis pure_medelamine_b Pure this compound purity_analysis->pure_medelamine_b

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Purification Yield check_extraction Check Extraction Efficiency start->check_extraction check_stability Assess Compound Stability start->check_stability optimize_chromatography Optimize Chromatography start->optimize_chromatography solution1 Modify Solvent System check_extraction->solution1 solution2 Adjust pH and Temperature check_stability->solution2 solution3 Change Gradient/Stationary Phase optimize_chromatography->solution3

Caption: Troubleshooting decision tree for low purification yield.

References

Technical Support Center: Medelamine B Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Following a comprehensive search of available scientific literature and databases, no specific data regarding the stability and degradation pathways of Medelamine B ((12S)-12-methyltetradecan-1-amine) could be located. The information required to generate a detailed technical support guide, including quantitative stability data, established degradation pathways, and specific experimental protocols for this compound, is not publicly available at this time.

Illustrative Technical Support Guide (Using Mesalamine as an Example)

This guide is intended to assist researchers, scientists, and drug development professionals in addressing potential issues related to the stability of amine-containing compounds, using Mesalamine as a model.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Mesalamine?

A1: The stability of Mesalamine is primarily affected by exposure to light, oxygen, and high pH conditions. Oxidation is a major degradation pathway, leading to the formation of colored byproducts.

Q2: I observed a color change in my Mesalamine solution. What could be the cause?

A2: A color change, typically to a pink or brownish hue, is a common indicator of Mesalamine degradation. This is often due to oxidation. Ensure your solutions are prepared fresh, protected from light, and consider using de-gassed solvents or purging with an inert gas like nitrogen or argon.

Q3: What are the expected degradation products of Mesalamine under oxidative stress?

A3: Under oxidative conditions, Mesalamine can undergo a two-electron, two-proton oxidation to form 5-ASA-quinoneimine.[1] This intermediate is highly reactive and can participate in subsequent complex reactions. Other potential degradation products can arise from polymerization of this intermediate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in stability studies Fluctuation in storage temperature.Ensure the use of calibrated and temperature-monitored stability chambers.
Inconsistent light exposure between samples.Store all samples in light-protected containers (e.g., amber vials) or a dark chamber.
Variation in the pH of the formulation.Prepare all buffers and solutions carefully and verify the pH before use.
Appearance of unknown peaks in HPLC analysis Degradation of the sample.Analyze the sample immediately after preparation or store it at a validated low temperature (e.g., -20 °C or -80 °C) and protect it from light.
Contamination of the mobile phase or column.Use fresh, high-purity solvents for the mobile phase and ensure the column is properly equilibrated and cleaned.

Quantitative Stability Data (Illustrative for Mesalamine)

Table 1: Effect of pH on Mesalamine Stability at 25°C in Aqueous Solution

pHHalf-life (t½) in hours (approx.)
2.0> 500
5.0250
7.448
9.05

Note: This data is illustrative and compiled from general knowledge of Mesalamine's properties for demonstration purposes.

Table 2: Photostability of Mesalamine in Solution (pH 7.4)

Condition% Degradation after 24 hours
Exposed to UV light (254 nm)45%
Exposed to ambient laboratory light15%
Protected from light< 2%

Note: This data is illustrative and designed to show a comparative trend.

Experimental Protocols

Protocol: Forced Degradation Study of Mesalamine by Oxidation

Objective: To evaluate the stability of Mesalamine under oxidative stress and identify potential degradation products.

Materials:

  • Mesalamine reference standard

  • Hydrogen peroxide (3% solution)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Mesalamine in methanol.

    • Dilute the stock solution with phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL.

  • Forced Degradation:

    • To 1 mL of the 0.1 mg/mL Mesalamine solution, add 100 µL of 3% hydrogen peroxide.

    • Incubate the mixture at room temperature, protected from light, for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Analysis:

    • Immediately analyze the aliquots by a validated stability-indicating HPLC method.

    • Mobile Phase: 85:15 (v/v) mixture of aqueous buffer and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.

  • Data Analysis:

    • Calculate the percentage of Mesalamine remaining at each time point.

    • Identify and quantify the major degradation products relative to the initial concentration of Mesalamine.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis prep1 Prepare 1 mg/mL Mesalamine Stock prep2 Dilute to 0.1 mg/mL in pH 7.4 Buffer prep1->prep2 deg1 Add 3% H2O2 prep2->deg1 deg2 Incubate at RT (Protected from Light) deg1->deg2 ana1 Withdraw Aliquots at Time Points deg2->ana1 ana2 HPLC Analysis ana1->ana2

Caption: Workflow for Forced Degradation Study of Mesalamine.

degradation_pathway Mesalamine Mesalamine (5-aminosalicylic acid) Quinoneimine 5-ASA-quinoneimine (Reactive Intermediate) Mesalamine->Quinoneimine Oxidation (-2e-, -2H+) Products Complex Degradation Products Quinoneimine->Products Further Reactions

References

Technical Support Center: Medelamine B Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Medelamine B in buffer solutions during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This compound, a long-chain alkylamine, is characterized by its hydrophobic nature (XlogP of 6.2), which often leads to precipitation in aqueous buffer systems. The following guide provides systematic steps to identify and resolve these solubility issues.

1. Initial Observation: this compound Precipitates Upon Addition to Buffer

Potential Cause Recommended Action Detailed Protocol
Incorrect pH of the Buffer Adjust the pH of the buffer to be at least 2 units below the pKa of this compound. As an alkylamine, this compound is basic and will be more soluble in its protonated, charged form.See Experimental Protocol 1: pH Adjustment .
Low Solubility in Aqueous Buffer Prepare a concentrated stock solution of this compound in a suitable organic solvent and add it to the buffer dropwise while vortexing.See Experimental Protocol 2: Use of Organic Co-solvents .
Buffer Choice Certain buffer salts can interact with this compound and reduce its solubility. Test alternative buffer systems.It is advisable to experiment with different buffer systems such as citrate, acetate, or phosphate buffers to identify the most compatible one.

2. Observation: this compound Precipitates Over Time

Potential Cause Recommended Action Detailed Protocol
Temperature Fluctuations Store the this compound solution at a constant, controlled temperature. Solubility can be temperature-dependent.Determine the optimal storage temperature by performing stability studies at various temperatures (e.g., 4°C, room temperature).
Slow Aggregation and Precipitation Incorporate a surfactant or a cyclodextrin into the buffer to enhance the stability of the solution.See Experimental Protocol 3: Use of Surfactants and Experimental Protocol 4: Use of Cyclodextrins .

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound precipitation in my buffer?

A1: this compound is a long-chain alkylamine with a high degree of hydrophobicity. Its long hydrocarbon tail makes it poorly soluble in aqueous solutions. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the chosen buffer system. The solubility is significantly influenced by the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weak base. At a pH below its pKa, the amine group is protonated (R-NH3+), making the molecule charged and significantly more soluble in aqueous solutions. As the pH approaches and exceeds the pKa, the amine group becomes deprotonated (R-NH2), rendering the molecule neutral and less soluble, which can lead to precipitation.

Q3: I have adjusted the pH, but still observe precipitation. What are my next steps?

A3: If pH adjustment alone is insufficient, the intrinsic low solubility of the molecule needs to be addressed. You can try the following:

  • Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO or ethanol and add it to your buffer.

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.

  • Utilize Cyclodextrins: Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their solubility in aqueous solutions.

Q4: Are there any specific buffers you recommend for this compound?

Experimental Protocols

Experimental Protocol 1: pH Adjustment

  • Determine the pKa of this compound: If the pKa is unknown, it can be estimated using computational tools or determined experimentally via titration. For a primary alkylamine, the pKa is typically in the range of 10-11.

  • Prepare the Buffer: Prepare your desired buffer (e.g., 50 mM sodium acetate).

  • Adjust pH: Adjust the pH of the buffer to be at least 2 pH units below the estimated pKa of this compound using a suitable acid (e.g., HCl). For example, if the pKa is 10.5, a pH of 8.5 or lower is recommended.

  • Dissolve this compound: Slowly add the this compound to the pH-adjusted buffer while stirring to ensure complete dissolution.

Experimental Protocol 2: Use of Organic Co-solvents

  • Select a Co-solvent: Choose a water-miscible organic solvent in which this compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Prepare a Concentrated Stock Solution: Dissolve a high concentration of this compound in the selected co-solvent (e.g., 10-100 mM in DMSO).

  • Prepare the Final Solution: Add the concentrated stock solution dropwise to your aqueous buffer while vigorously vortexing or stirring. Ensure the final concentration of the organic solvent in the buffer is low (typically <1-5%) to avoid affecting your experiment.

Quantitative Data Summary: Co-solvent Concentration

Co-solventTypical Final ConcentrationNotes
DMSO0.1 - 1% (v/v)Can have biological effects at higher concentrations.
Ethanol1 - 5% (v/v)Generally well-tolerated in many biological assays.

Experimental Protocol 3: Use of Surfactants

  • Select a Surfactant: Choose a non-ionic surfactant like Tween® 80 or Triton™ X-100.

  • Prepare Surfactant-Containing Buffer: Add the surfactant to your buffer at a concentration above its critical micelle concentration (CMC).

  • Dissolve this compound: Add this compound to the surfactant-containing buffer. The surfactant micelles will help to solubilize the hydrophobic compound.

Quantitative Data Summary: Surfactant Concentration

SurfactantTypical Concentration
Tween® 800.01 - 0.1% (v/v)
Triton™ X-1000.01 - 0.1% (v/v)

Experimental Protocol 4: Use of Cyclodextrins

  • Select a Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to solubilize hydrophobic compounds.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your buffer.

  • Form Inclusion Complex: Add this compound to the cyclodextrin solution and stir for an extended period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

Quantitative Data Summary: Cyclodextrin Concentration

CyclodextrinTypical Concentration
HP-β-CD1 - 10% (w/v)

Visualizations

Precipitation_Troubleshooting_Workflow Start This compound Precipitation Observed Check_pH Is buffer pH > 2 units below pKa? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Use_Cosolvent Use Organic Co-solvent Check_pH->Use_Cosolvent Yes Adjust_pH->Use_Cosolvent Ineffective Success Precipitation Resolved Adjust_pH->Success Effective Use_Surfactant Incorporate Surfactant Use_Cosolvent->Use_Surfactant Ineffective Use_Cosolvent->Success Effective Use_Cyclodextrin Use Cyclodextrin Use_Surfactant->Use_Cyclodextrin Ineffective Use_Surfactant->Success Effective Use_Cyclodextrin->Success Effective Failure Precipitation Persists Use_Cyclodextrin->Failure Ineffective Contact_Support Contact Technical Support Failure->Contact_Support

Caption: Troubleshooting workflow for this compound precipitation.

MedelamineB_Solubilization cluster_MedelamineB This compound cluster_Strategies Solubilization Strategies MedelamineB_insoluble Insoluble Form (R-NH2) (High pH) MedelamineB_soluble Soluble Form (R-NH3+) (Low pH) MedelamineB_insoluble->MedelamineB_soluble + H+ Cosolvent Organic Co-solvent (e.g., DMSO) MedelamineB_insoluble->Cosolvent Solubilized by Surfactant Surfactant Micelle MedelamineB_insoluble->Surfactant Encapsulated by Cyclodextrin Cyclodextrin Inclusion Complex MedelamineB_insoluble->Cyclodextrin Complexed with MedelamineB_soluble->MedelamineB_insoluble - H+

Caption: Solubilization principles for this compound.

Technical Support Center: Chiral Synthesis of Medelamine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral synthesis of Medelamine B. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex molecule. For the purposes of this guide, the well-documented synthesis of Oseltamivir is used as a practical and illustrative model for this compound, reflecting similar synthetic challenges and stereochemical complexities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Initial Asymmetric Diels-Alder Reaction (Corey-Type Synthesis)

  • Question: My asymmetric Diels-Alder reaction between butadiene and the acrylic acid derivative, catalyzed by a CBS catalyst, is resulting in a low yield of the desired cyclohexene ester. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this key step can often be attributed to several factors:

    • Reagent Purity: Butadiene is a gas and must be of high purity. Ensure it is freshly condensed and free of inhibitors. The acrolein or acrylic acid derivative should be distilled before use to remove polymers.

    • Catalyst Activity: The CBS catalyst is sensitive to air and moisture. Ensure it is handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Using a freshly opened bottle or a recently prepared catalyst is recommended.

    • Reaction Temperature: The temperature of the Diels-Alder reaction is critical for both yield and enantioselectivity. Running the reaction at too high a temperature can lead to the formation of side products and catalyst decomposition. Conversely, a temperature that is too low may result in an impractically slow reaction rate. A typical starting point is -78 °C.

    • Solvent Choice: Dichloromethane (CH2Cl2) or toluene are commonly used solvents. Ensure they are anhydrous. The presence of water can deactivate the catalyst.

    Troubleshooting Steps:

    • Rigidly exclude moisture and oxygen from the reaction setup by flame-drying glassware and using Schlenk techniques.

    • Verify the purity of all starting materials.

    • Titrate the borane source for the CBS catalyst preparation to ensure accurate concentration.

    • Optimize the reaction temperature by running small-scale trials at slightly different temperatures (e.g., -70 °C, -78 °C, -85 °C).

Issue 2: Poor Enantioselectivity in Organocatalyzed Michael Addition (Hayashi-Type Synthesis)

  • Question: The organocatalyzed Michael addition of an α-alkoxyaldehyde to a nitroalkene is giving a low enantiomeric excess (% ee) of the desired syn isomer. How can this be addressed?

  • Answer: Achieving high enantioselectivity in this reaction is dependent on the catalyst, solvent, temperature, and the presence of additives.

    • Catalyst Selection: Diphenylprolinol silyl ethers are effective organocatalysts for this transformation. The choice of the silyl group (e.g., TMS, TES, TIPS) can influence the stereochemical outcome.

    • Acidic Co-catalyst: The presence of an acidic co-catalyst, such as benzoic acid or thiourea derivatives, is often crucial for high enantioselectivity. These additives can help in activating the nitroalkene and stabilizing the transition state.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-polar solvents like toluene or hexane often provide better results than polar aprotic solvents.

    • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally improves enantioselectivity, although it may slow down the reaction rate.

    Troubleshooting Steps:

    • Screen different diphenylprolinol silyl ether catalysts.

    • Optimize the acidic co-catalyst and its loading.

    • Conduct a solvent screen to identify the optimal reaction medium.

    • Systematically lower the reaction temperature and monitor the effect on both reaction time and % ee.

Issue 3: Formation of Aromatic Byproducts in the Shikimic Acid Route

  • Question: During the mesylation of ethyl shikimate and subsequent azide displacement, I am observing the formation of a significant amount of an aromatic byproduct, ethyl 3-azidobenzoate. What causes this and how can it be minimized?

  • Answer: The formation of ethyl 3-azidobenzoate is a common side reaction in the synthesis of oseltamivir from shikimic acid.[1] It arises from the elimination of the C4-mesylate and subsequent aromatization.

    • Reaction Temperature: Higher temperatures promote the elimination side reaction.[1]

    • Base Strength: The choice and stoichiometry of the base used for the mesylation and the conditions for the azide displacement are critical. A strong base can favor elimination.

    • Solvent: The solvent can influence the reaction pathway. For the azide displacement, using aqueous acetone at low temperatures (e.g., 0 °C) has been shown to suppress the formation of the aromatic byproduct.[1]

    Troubleshooting Steps:

    • Maintain a low temperature during both the mesylation and the azide displacement steps.

    • Use a milder base or carefully control the stoichiometry of the base during mesylation.

    • For the azide displacement, consider using a solvent system like aqueous acetone and carefully control the reaction time and temperature.

Issue 4: Difficult Purification of Intermediates

  • Question: I am having difficulty purifying the intermediates in my synthesis, particularly after the aziridine ring-opening step. What are some effective purification strategies?

  • Answer: The purification of intermediates in a multi-step synthesis can be challenging due to the presence of unreacted starting materials, reagents, and side products.

    • Chromatography: Flash column chromatography is a common method for purifying intermediates. The choice of solvent system (eluent) is crucial for achieving good separation. A systematic approach to finding the right eluent using thin-layer chromatography (TLC) is recommended.

    • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique. This method can also be used to separate diastereomers. Screening different solvents is key to finding suitable conditions for crystallization. For the final product, recrystallization from a mixture of alcohol and water is a common method to obtain high purity Oseltamivir Phosphate.[2]

    • Acid-Base Extraction: For intermediates containing basic amine groups or acidic carboxylic acid groups, an acid-base extraction can be a simple and effective way to remove neutral impurities.

    • One-Pot Operations: To minimize purification steps and potential losses, consider using one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating the intermediates.[3]

    Troubleshooting Steps:

    • Develop a robust TLC method to visualize your product and impurities to guide column chromatography.

    • Perform a solvent screen for recrystallization of solid intermediates.

    • Incorporate an acid-base wash into your workup procedure if applicable.

    • Explore the literature for established one-pot procedures for the relevant synthetic steps.

Frequently Asked Questions (FAQs)

  • Q1: What are the main chiral synthesis strategies for this compound (modeled by Oseltamivir)?

    • A1: The main strategies include:

      • Synthesis from a Chiral Pool: The industrial synthesis starts from naturally occurring (-)-shikimic acid, which provides the chiral backbone.[3][4]

      • Asymmetric Catalysis: Many alternative routes have been developed that start from achiral materials and introduce chirality using asymmetric catalysts. Key examples include the Corey synthesis (asymmetric Diels-Alder), the Shibasaki synthesis (asymmetric desymmetrization of an aziridine), and the Hayashi synthesis (asymmetric Michael addition).[3]

      • Substrate-Controlled Synthesis: Some routes use chiral auxiliaries or existing stereocenters in the starting material to direct the stereochemical outcome of subsequent reactions.

  • Q2: What are the safety concerns associated with the industrial synthesis of this compound?

    • A2: The primary safety concern in the Roche industrial synthesis is the use of azide reagents and the formation of potentially explosive azide intermediates.[3] Handling these materials on a large scale requires strict safety protocols and specialized equipment. This has motivated the development of many azide-free synthetic routes.

  • Q3: How is the stereochemistry of the three contiguous stereocenters in this compound controlled?

    • A3: The control of stereochemistry is a critical aspect of the synthesis.[3] In the shikimic acid route, the stereocenters are largely set by the starting material. In de novo syntheses, asymmetric catalysis is used to establish the initial stereocenter, and subsequent reactions are designed to be stereoselective, often proceeding through cyclic transition states or using directing groups to control the facial selectivity of the attack.

  • Q4: What is the typical overall yield for the chiral synthesis of this compound?

    • A4: The overall yield varies significantly depending on the synthetic route. The azide-free Roche synthesis from (-)-shikimic acid has an overall yield of 17-22%.[3] Some of the more recent academic syntheses have reported higher overall yields, for instance, a route with an overall yield of 57% has been described.[3]

  • Q5: Can this compound be synthesized without using shikimic acid?

    • A5: Yes, numerous syntheses that bypass shikimic acid have been developed. These routes typically start from simple, readily available achiral materials and employ asymmetric catalysis to introduce chirality.[3] Examples include syntheses starting from butadiene and acrylic acid (Corey), or pyridine and acrolein (Fukuyama).[3]

Data Presentation

Table 1: Comparison of Key Asymmetric Reactions in Different this compound Syntheses

Synthetic RouteKey Asymmetric StepCatalyst/ReagentTypical Yield (%)Typical Enantiomeric Excess (% ee)
Corey Asymmetric Diels-AlderCBS Catalyst~95%>95%
Shibasaki Desymmetrization of meso-aziridineYttrium-based chiral catalyst~94%91%
Fukuyama Asymmetric Diels-AlderMcMillan Catalyst~80%96%
Trost Palladium-catalyzed Asymmetric Allylic AlkylationPd complex with chiral ligand~85%>95%
Hayashi Asymmetric Michael AdditionDiphenylprolinol silyl ether~90%>99%

Table 2: Yields of Key Steps in the Roche Azide-Free Synthesis from (-)-Shikimic Acid

StepReactionReagentsYield (%)
1EsterificationEthanol, Thionyl ChlorideHigh
2Ketalization3-Pentanone, p-TsOHHigh
3MesylationMethanesulfonyl Chloride, TriethylamineHigh
4Ketal OpeningBorane Dimethyl Sulfide-
5EpoxidationPotassium BicarbonateHigh
6Epoxide OpeningAllylamineHigh
7Aziridination CascadeBenzaldehyde, Mesyl Chloride, Allylamine-
8AcylationAcetic AnhydrideHigh
9Deprotection/Salt FormationPhosphoric AcidHigh
Overall (-)-Shikimic Acid to Oseltamivir Phosphate 17-22% [3]

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction (Corey Synthesis)

This protocol describes the asymmetric Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative, catalyzed by a CBS catalyst.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • 2,2,2-Trifluoroethyl acrylate

  • Butadiene

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the CBS catalyst solution (0.1 eq).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add BH3·SMe2 (0.1 eq) to the catalyst solution and stir for 15 minutes.

  • Add the 2,2,2-trifluoroethyl acrylate (1.0 eq) to the reaction mixture.

  • In a separate flask, condense butadiene gas (3.0 eq) at -78 °C.

  • Slowly add the condensed butadiene to the reaction mixture via a pre-cooled cannula.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclohexene product.

Protocol 2: Azide-Free Epoxide Ring Opening and Aziridination (Roche Synthesis)

This protocol outlines the key azide-free transformation of the shikimic acid-derived epoxide to a diamine precursor.

Materials:

  • Shikimic acid-derived epoxide

  • Allylamine

  • Benzaldehyde

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the epoxide (1.0 eq) in MTBE in a round-bottom flask.

  • Add allylamine (1.5 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the epoxide is consumed.

  • Cool the reaction mixture and add benzaldehyde (1.1 eq). Remove water azeotropically to form the imine.

  • Cool the mixture and add Et3N (2.2 eq).

  • Slowly add MsCl (1.1 eq) at a low temperature (e.g., 0 °C).

  • After mesylation is complete, add another portion of allylamine (1.5 eq) to initiate the aziridination cascade.

  • Stir the reaction at room temperature until the formation of the diamine precursor is complete.

  • Perform an acidic workup to hydrolyze the imine.

  • Extract the aqueous layer with an organic solvent, and then basify to recover the product.

  • Purify the crude product as necessary.

Visualizations

MedelamineB_Synthesis_Pathways cluster_start Starting Materials cluster_routes Key Synthetic Routes Shikimic Acid Shikimic Acid Achiral Materials Butadiene, Pyridine, etc. Corey Corey (Asymmetric Diels-Alder) Achiral Materials->Corey Shibasaki Shibasaki (Aziridine Desymmetrization) Achiral Materials->Shibasaki Hayashi Hayashi (Asymmetric Michael Add.) Achiral Materials->Hayashi Roche Roche Industrial (Chiral Pool) This compound This compound Roche->this compound Corey->this compound Shibasaki->this compound Hayashi->this compound

Caption: Major synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckConditions Check Reaction Conditions (Temp, Atmosphere, Solvent) ConditionsOK Conditions OK? CheckConditions->ConditionsOK PurityOK->CheckConditions Yes PurifyReagents Purify/Replace Reagents PurityOK->PurifyReagents No OptimizeConditions Optimize Conditions (Screen Temp, Solvents, Catalysts) ConditionsOK->OptimizeConditions Yes ImproveSetup Improve Experimental Setup (e.g., Anhydrous Techniques) ConditionsOK->ImproveSetup No PurifyReagents->Start Re-run End Problem Resolved OptimizeConditions->End ImproveSetup->Start Re-run

Caption: Troubleshooting workflow for synthesis issues.

Logic_Route_Selection Start Select Synthetic Route for This compound Scale Large Scale Production? Start->Scale ShikimicAvail Shikimic Acid Available? Scale->ShikimicAvail Yes AcademicRoute Consider de novo Asymmetric Routes (Corey, Shibasaki, etc.) Scale->AcademicRoute No (Lab Scale) RocheRoute Consider Roche-type (Shikimic Acid) Route ShikimicAvail->RocheRoute Yes ShikimicAvail->AcademicRoute No AzideSafety Azide Reagents Acceptable? AzideFreeRoute Prioritize Azide-Free Variations AzideSafety->AzideFreeRoute No RocheRoute->AzideSafety

Caption: Decision logic for selecting a synthetic route.

References

Technical Support Center: Managing Assay Interference from Compound X (formerly referred to as Medelamine B)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Medelamine B" did not yield specific information on a compound with that name. It is possible that this is a novel compound, a proprietary name, or a misspelling. The following technical support guide uses "Compound X" as a placeholder to address the common challenges of assay interference observed with many research compounds. The principles and troubleshooting strategies outlined here are broadly applicable to researchers encountering unexpected or artifactual results in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for Compound X is unusually steep and reaches a plateau at a high level of inhibition. What could be the cause?

This is a classic sign of a compound that forms aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes or disrupt assay components, leading to a sharp, non-stoichiometric inhibition profile. We recommend performing an aggregation assay, such as Dynamic Light Scattering (DLS), to confirm this.

Q2: I'm seeing significant inhibition in my primary screen, but the activity is lost in the presence of a non-ionic detergent like Triton X-100. Why is this happening?

The loss of activity in the presence of a detergent is a strong indicator that your compound is an aggregator. Detergents disrupt the formation of aggregates, thus eliminating the non-specific inhibition. This is a common and effective counter-screen to identify aggregate-based inhibitors.

Q3: Compound X shows activity in my cell-based assay but not in my biochemical assay, or vice-versa. What could explain this discrepancy?

Several factors could be at play:

  • Cell permeability: Compound X may not be able to cross the cell membrane to reach its target in the cell-based assay.

  • Metabolism: The compound might be rapidly metabolized into an inactive form within the cell.

  • Assay artifacts: The compound could be interfering with the readout of one assay but not the other (e.g., fluorescence quenching in a fluorescence-based biochemical assay).

  • Redox activity: The intracellular environment has a different redox potential than a typical biochemical assay buffer. A redox-active compound might be active in one environment but not the other.

Q4: My results with Compound X are not reproducible. What are the first troubleshooting steps I should take?

Inconsistent results are often a hallmark of an interfering compound. Here’s a checklist to start with:

  • Confirm compound identity and purity: Use techniques like LC-MS and NMR to ensure you are working with the correct, pure compound.

  • Check for aggregation: As mentioned, aggregation is a major source of irreproducibility.

  • Evaluate compound stability: The compound may be degrading in your assay buffer over the course of the experiment.

  • Assess for assay interference: Systematically test for common interference mechanisms as outlined in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Identifying and Mitigating Compound Aggregation

Problem: Suspected non-specific inhibition due to compound aggregation.

Troubleshooting Steps:

  • Detergent Counter-Screen:

    • Run your standard assay with and without the addition of 0.01% Triton X-100.

    • Expected Result: A significant reduction or complete loss of inhibition in the presence of the detergent strongly suggests aggregation.

  • Dynamic Light Scattering (DLS):

    • Prepare Compound X at concentrations where you observe both low and high inhibition.

    • Analyze the samples by DLS to detect the presence of particles in the nanometer to micrometer range.

    • Expected Result: Aggregating compounds will show a significant increase in particle size at higher concentrations.

  • Centrifugation:

    • Prepare your highest concentration of Compound X and centrifuge at high speed (e.g., >14,000 x g) for 15-30 minutes.

    • Test the supernatant in your assay.

    • Expected Result: A loss of inhibitory activity in the supernatant indicates that the active species were the aggregated particles that were pelleted.

Guide 2: Detecting Redox-Active Compounds

Problem: Compound X may be interfering with the assay through redox cycling, leading to false positives, particularly in assays that use redox-sensitive reagents or readouts.

Troubleshooting Steps:

  • Dithiothreitol (DTT) Sensitivity:

    • Run your assay in the presence of varying concentrations of DTT (e.g., 1-10 mM).

    • Expected Result: Redox-active compounds often have their activity significantly altered by the presence of a reducing agent like DTT.

  • Hydrogen Peroxide (H₂O₂) Production Assay:

    • Use a commercially available kit (e.g., Amplex Red) to detect the production of H₂O₂ by Compound X in the presence of a reducing agent (like DTT) and oxygen.

    • Expected Result: An increase in fluorescence indicates that the compound is undergoing redox cycling and producing H₂O₂.

Quantitative Data Summary

The following tables present hypothetical data for Compound X, illustrating common characteristics of an interfering compound.

Table 1: Effect of Detergent on IC₅₀ of Compound X

Assay ConditionApparent IC₅₀ (µM)Fold Shift
Standard Buffer5.2-
+ 0.01% Triton X-100> 100> 19.2

Table 2: Dynamic Light Scattering (DLS) Analysis of Compound X

Compound X Conc. (µM)Average Particle Diameter (nm)Polydispersity Index (PDI)
150.15
508500.62

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis
  • Sample Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Dilute the stock solution into your final assay buffer to the desired test concentrations (e.g., 1 µM and 50 µM). Ensure the final DMSO concentration is consistent and low (<1%).

    • Include a buffer-only control.

    • Allow samples to equilibrate at the assay temperature for 15 minutes.

  • DLS Measurement:

    • Transfer the samples to a clean, low-volume cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature).

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Use the instrument's software to perform a cumulants analysis to determine the average particle diameter and the polydispersity index (PDI). A PDI > 0.5 is indicative of a polydisperse sample, which can be a sign of aggregation.

Protocol 2: Redox Cycling Assay using DTT
  • Reagent Preparation:

    • Prepare a 1 M stock of DTT in water.

    • Prepare a 10 mM stock of Compound X in DMSO.

    • Prepare your assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add your assay components (enzyme, substrate, etc.).

    • Add Compound X to achieve the desired final concentration.

    • Add DTT to a final concentration of 5 mM. Include a control with no DTT.

    • Initiate the reaction and measure the readout over time.

  • Data Analysis:

    • Compare the activity of Compound X in the presence and absence of DTT. A significant change in activity is indicative of redox activity.

Visualizations

experimental_workflow start Primary Screen Hit (Compound X) aggregation Aggregation Assays (DLS, Detergent) start->aggregation Test for Aggregation redox Redox Activity Assays (DTT, H2O2 Production) aggregation->redox No Aggregation characterize Characterize as Interfering Compound aggregation->characterize Aggregation Confirmed redox->characterize Redox Activity Confirmed no_interference No Interference Detected redox->no_interference No Redox Activity valid_hit Proceed with Valid Hit no_interference->valid_hit

Caption: Workflow for identifying interfering compounds.

redox_cycling cluster_redox Redox Cycling of Compound X compound_x Compound X radical Compound X Radical Anion compound_x->radical radical->compound_x Reforms o2 O₂ (Oxygen) radical->o2 e⁻ superoxide O₂⁻ (Superoxide) o2->superoxide h2o2 H₂O₂ (Hydrogen Peroxide) superoxide->h2o2 Further Reactions reducing_agent Reducing Agent (e.g., DTT) reducing_agent->compound_x e⁻ oxidized_agent Oxidized Agent reducing_agent->oxidized_agent

Caption: Mechanism of redox cycling interference.

Technical Support Center: Troubleshooting Cell Viability Issues with Drug Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common cell viability issues encountered during in vitro experiments with chemical compounds. While the specific compound "Medelamine B" is not prominently documented in scientific literature, the principles and troubleshooting steps outlined here are broadly applicable to various cytotoxic or bioactive agents.

General Troubleshooting Guide

Unexpected or inconsistent results in cell viability assays are common. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure thorough cell suspension mixing before and during plating. Use reverse pipetting techniques to dispense equal cell numbers.[1]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. Use fresh pipette tips for each replicate.
Incomplete Reagent Mixing Ensure gentle but thorough mixing after adding assay reagents. Avoid creating bubbles.

Problem 2: Inconsistent Dose-Response Curve

Possible Cause Recommended Solution
Incorrect Drug Dilutions Prepare fresh serial dilutions for each experiment. Verify the concentration of the stock solution.
Drug Instability Check the stability of the compound in your culture medium and at the incubation temperature. Some compounds may degrade over time.
Cell Clumping Clumped cells can lead to inaccurate cell counts and uneven drug exposure. Ensure a single-cell suspension before seeding.[2]
Assay Incubation Time Optimize the incubation time with the drug. The effect may be time-dependent.

Problem 3: No or Low Cytotoxic Effect Observed

Possible Cause Recommended Solution
Drug Inactivity Confirm the identity and purity of your compound. Test a positive control compound with known cytotoxic effects.
Cell Resistance The cell line used may be resistant to the compound's mechanism of action. Try a different cell line or a higher concentration range.
Insufficient Incubation Time The cytotoxic effect may require a longer exposure time. Perform a time-course experiment.
Drug Binding to Serum Components in the serum of the culture medium can bind to and inactivate the compound. Consider reducing the serum concentration if appropriate for your cells.

Problem 4: High Background Signal in Control Wells

Possible Cause Recommended Solution
Media Interference Some components in the culture medium, like phenol red, can interfere with certain assays. Use phenol red-free medium if necessary.[2]
Microbial Contamination Check for bacterial, yeast, or mycoplasma contamination, which can affect assay readouts.[2]
Reagent Contamination Use fresh, sterile reagents.

Frequently Asked Questions (FAQs)

Q1: My negative control (vehicle-treated) wells show low viability. What could be the cause?

A1: This could be due to several factors:

  • Vehicle Toxicity: The solvent used to dissolve your compound (e.g., DMSO) might be at a toxic concentration. Ensure the final vehicle concentration is not toxic to your cells (typically <0.5% for DMSO).

  • Cell Culture Health: The cells may have been unhealthy before the experiment. Ensure you are using cells in the exponential growth phase and at the correct passage number.

  • Contamination: Microbial contamination can lead to cell death.[2] Regularly test your cell cultures for contamination.

  • Incorrect Seeding Density: Plating too few cells can lead to poor viability. Optimize the seeding density for your specific cell line.

Q2: Why do my results from different viability assays (e.g., MTT vs. ATP-based) not correlate?

A2: Different assays measure different cellular parameters, which may not always change in a coordinated manner.

  • MTT assays measure mitochondrial reductase activity, which can be affected by changes in metabolic state without immediate cell death.[3]

  • ATP-based assays (like CellTiter-Glo®) measure cellular ATP levels, which are a good indicator of metabolically active cells.[1][4]

  • LDH release assays measure the release of lactate dehydrogenase from damaged cell membranes, indicating membrane integrity loss.[3]

  • It's possible for a compound to inhibit mitochondrial function (affecting the MTT assay) without causing immediate cell death (as measured by an ATP or LDH assay). Using orthogonal assays can provide a more complete picture of the compound's effect.[4]

Q3: How do I choose the right cell viability assay for my experiment?

A3: The choice of assay depends on your experimental goals, the mechanism of action of your compound, and the cell type.

  • For high-throughput screening, ATP-based luminescent assays are often preferred due to their high sensitivity and simple protocol.[1][4]

  • If you suspect your compound affects mitochondrial function, it's wise to use an assay that is not based on mitochondrial activity (e.g., an ATP or protease-based assay) in parallel with an MTT assay.

  • For endpoint assays where the cells will be discarded, lytic assays like ATP-based assays are suitable. If you need to monitor cell viability over time in the same well, non-lytic, real-time assays are necessary.[4]

Q4: Can the color of my compound interfere with colorimetric assays?

A4: Yes, compounds that absorb light at the same wavelength as the assay's detection wavelength can cause interference. It is important to run a control with the compound in cell-free medium to check for any direct absorbance. If interference is observed, you may need to switch to a fluorescence or luminescence-based assay.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[3]

Materials:

  • Cells in culture

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.

  • Treat cells with various concentrations of the test compound and appropriate controls (vehicle and untreated).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

2. ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the amount of ATP present, which is an indicator of metabolically active cells.[1][4]

Materials:

  • Cells in culture

  • 96-well opaque white plates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque plate and culture for 24 hours.

  • Treat cells with the test compound and controls.

  • Incubate for the desired treatment period.

  • Equilibrate the plate and the assay reagent to room temperature.

  • Add a volume of the assay reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Signaling Pathways and Workflows

G cluster_0 Drug Treatment cluster_1 Cellular Response cluster_2 Outcome Drug This compound (or other cytotoxic agent) ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Dysfunction Drug->Mito DNA_Damage DNA Damage Drug->DNA_Damage Caspase Caspase Activation ROS->Caspase Mito->Caspase DNA_Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis Viability ↓ Cell Viability Apoptosis->Viability

Caption: A simplified signaling pathway illustrating how a cytotoxic agent can induce apoptosis and reduce cell viability.

G cluster_workflow Experimental Workflow for Cell Viability Assay A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 24-72h) B->C D 4. Add Assay Reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Incubation (Reagent-specific) D->E F 6. Signal Detection (Absorbance/Luminescence) E->F G 7. Data Analysis (Dose-Response Curve) F->G

Caption: A typical experimental workflow for conducting a cell viability assay.

References

Technical Support Center: Refining Mesalamine (5-ASA) Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Mesalamine (5-aminosalicylic acid, 5-ASA) in in vitro experiments. It is assumed that "Medelamine B" was a typographical error for Mesalamine.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate in vitro concentration range for Mesalamine?

The optimal concentration of Mesalamine can vary significantly depending on the cell type and the biological question being investigated. Based on published studies, a general starting point is to perform a dose-response experiment. However, here are some reported concentrations:

  • For promoting epithelial wound healing: 100 µg/mL has been shown to enhance intestinal epithelial cell migration and proliferation[1][2][3].

  • For anti-inflammatory effects: Concentrations of 0.5 mM and 1 mM have been effective in inhibiting TNF-α release[4].

  • For anti-proliferative effects in colon cancer cells: Concentrations as high as 40 mM have been used[5].

  • General cell culture studies: Concentrations up to 20 mM were found to be non-toxic to human nasal epithelial cells[4].

It is crucial to determine the optimal concentration for your specific cell line and experimental setup through a dose-response curve.

Q2: What are the known signaling pathways affected by Mesalamine?

Mesalamine has been shown to modulate several key signaling pathways involved in inflammation and cell growth:

  • PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma): Mesalamine acts as a PPAR-γ agonist. This activation is linked to its anti-inflammatory and anti-proliferative effects[5][6][7][8].

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Mesalamine can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation[9].

  • Wnt/β-catenin Pathway: There is evidence that Mesalamine can inhibit this pathway, which is often dysregulated in colorectal cancer[9].

  • MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathways: These pathways, involved in cell survival and proliferation, can also be influenced by Mesalamine[6][9].

Q3: How should I prepare Mesalamine for in vitro experiments?

Mesalamine has limited solubility in water. To prepare a stock solution, it is recommended to dissolve it in a small amount of DMSO (Dimethyl sulfoxide) first, and then dilute it to the final desired concentration in the cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Is Mesalamine cytotoxic to cells?

Mesalamine is generally considered non-toxic at clinically relevant concentrations. Studies have shown no toxic or apoptotic effects at pharmacological doses in intestinal epithelial cells[1][2][3]. However, at very high concentrations (e.g., 50 mM), some reduction in cell viability has been observed in certain cell types[4]. It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or no observable effect of Mesalamine Incorrect Dosage: The concentration used may be too low or too high for your specific cell line and endpoint.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range based on the literature (e.g., 0.1 mM to 10 mM) and narrow it down.
Drug Inactivity: The Mesalamine stock solution may have degraded.Prepare fresh stock solutions for each experiment. Store the stock solution at -20°C or as recommended by the supplier and protect it from light.
Cell Line Insensitivity: The chosen cell line may not be responsive to Mesalamine's mechanism of action.Ensure your cell line expresses the target pathways (e.g., PPAR-γ). Consider using a different, more responsive cell line if necessary.
Unexpected Cytotoxicity High Concentration: The concentration of Mesalamine used may be toxic to your specific cell line.Perform a cytotoxicity assay (e.g., MTT, LDH) to establish the maximum non-toxic concentration.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle control in your experiment.
Precipitation of Mesalamine in Culture Medium Poor Solubility: Mesalamine has limited aqueous solubility.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in pre-warmed culture medium. Vortex or mix well immediately after dilution. Avoid storing diluted solutions for extended periods.

Data Presentation

Table 1: Reported In Vitro Concentrations of Mesalamine and Their Effects

Cell LineConcentrationObserved EffectReference
IEC-6 (rat small intestinal epithelial)100 µg/mL~2-fold enhancement of cell migration and proliferation[1][2][3]
HT-29 (human colon cancer)40 mMIncreased PTEN protein expression[5]
HNECs (human nasal epithelial cells)Up to 20 mMNo impact on barrier function or toxicity[4]
THP-1 (human monocytic cells)0.5 mM and 1 mMSignificant inhibition of TNF-α release[4]
DLD-1 and SW480 (human colon cancer)1.0 mg/mLIncreased phosphorylation of PP2A[10]

Table 2: Cytotoxicity Data for Mesalamine

Cell LineAssayConcentrationResultReference
HNECs and THP-1MTT Assay50 mMReduced cell viability[4]
HNECsLDH AssayUp to 50 mMNo significant effect on LDH levels[4]
IEC-6Trypan Blue Exclusion / Cell Cycle AnalysisPharmacological concentrationsNo toxic or apoptotic effects[1][2][3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Mesalamine Treatment: Treat the cells with various concentrations of Mesalamine (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot for Protein Expression Analysis

This protocol allows for the detection of specific proteins in cell lysates.

  • Cell Lysis: After treating cells with Mesalamine, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Mesalamine_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_proliferation Anti-proliferative Pathway Mesalamine_inflam Mesalamine PPARg PPAR-γ Mesalamine_inflam->PPARg activates NFkB NF-κB PPARg->NFkB inhibits Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription Mesalamine_prolif Mesalamine Wnt_beta_catenin Wnt/β-catenin Mesalamine_prolif->Wnt_beta_catenin inhibits Cell_Proliferation Cell Proliferation Wnt_beta_catenin->Cell_Proliferation promotes Experimental_Workflow_Dosage_Refinement start Start: Define Cell Line & Endpoint dose_response Dose-Response Experiment (e.g., 0.1-10 mM) start->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity optimal_conc Determine Optimal Non-Toxic Concentration cytotoxicity->optimal_conc main_exp Main Experiment: - Vehicle Control - Mesalamine Treatment optimal_conc->main_exp data_analysis Data Analysis: - Western Blot - qRT-PCR, etc. main_exp->data_analysis end Conclusion data_analysis->end

References

Technical Support Center: Medelamine B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Medelamine B, a long-chain chiral primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic routes for this compound ((12S)-12-methyltetradecan-1-amine) and similar long-chain primary amines are the Gabriel synthesis and reductive amination. Each method offers distinct advantages and presents unique challenges during scale-up.

Q2: What are the primary challenges in scaling up the Gabriel synthesis for this compound?

A2: Scaling up the Gabriel synthesis can present challenges related to reaction times, purification of the intermediate N-alkylphthalimide, and the final deprotection step. Ensuring complete removal of phthalhydrazide after hydrazinolysis can be particularly difficult on a large scale.[1]

Q3: What are the key difficulties when scaling up reductive amination for this compound production?

A3: Key difficulties in scaling up reductive amination include controlling the reaction temperature, managing the stoichiometry of the reducing agent, and preventing over-alkylation or side reactions. The choice of reducing agent and reaction conditions is critical to minimize the formation of secondary and tertiary amines.[2][3]

Q4: How can I purify this compound effectively on a larger scale?

A4: Purification of long-chain amines like this compound can be challenging due to their physical properties. Column chromatography is a common laboratory-scale method. For larger scales, techniques like crystallization of an appropriate salt (e.g., hydrochloride salt) or distillation under reduced pressure may be more suitable. The presence of structurally similar impurities can complicate purification.

Q5: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?

A5: Yes. Reagents commonly used in both the Gabriel synthesis and reductive amination require careful handling. For instance, potassium phthalimide is a corrosive solid. Sodium borohydride and sodium cyanoborohydride are flammable solids and can release flammable gases on contact with water or acids. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Gabriel Synthesis Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low yield of N-(12-methyltetradecyl)phthalimide Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction temperature or using a higher-boiling solvent like DMF.[4][5]
Poor quality of the starting (12S)-12-methyltetradecyl halide.Ensure the starting halide is pure and free of elimination byproducts.
Difficult separation of phthalhydrazide byproduct Phthalhydrazide precipitation is incomplete or forms a fine, difficult-to-filter solid.[1]After hydrazinolysis, cool the reaction mixture thoroughly to maximize precipitation. Try adding a co-solvent to improve the crystal morphology for easier filtration.
Consider alternative workup procedures, such as acidic hydrolysis, though this may require protection of other functional groups.[1]
Product contamination with starting materials Incomplete reaction or inefficient purification.Optimize reaction conditions for full conversion. For purification, consider recrystallization or flash chromatography with a suitable solvent system.
Racemization of the chiral center Harsh reaction conditions (e.g., excessively high temperatures).Maintain careful temperature control throughout the synthesis.
Reductive Amination Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound Incomplete imine formation prior to reduction.Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves.
Inactive or insufficient reducing agent.Use a fresh, high-quality reducing agent. Ensure the stoichiometry is appropriate for the scale of the reaction.
Formation of secondary or tertiary amine byproducts The primary amine product reacts with the starting aldehyde.Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH3CN) which is less likely to reduce the starting aldehyde.[3] A one-pot procedure where the imine is reduced in situ can also minimize this side reaction.[6]
Presence of unreacted starting aldehyde Inefficient reduction or excess aldehyde used.Optimize the amount of reducing agent and ensure it is added at a controlled rate.
Difficult purification of the final product The product has similar polarity to byproducts.Convert the amine to a salt (e.g., HCl salt) to facilitate purification by crystallization. Alternatively, derivatize the amine for easier separation by chromatography.

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

Step 1: N-Alkylation of Potassium Phthalimide

  • To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add (12S)-12-methyltetradecyl bromide (1.0 equivalent).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting solid, wash with water, and dry to obtain N-((12S)-12-methyltetradecyl)phthalimide.

Step 2: Hydrazinolysis of the Phthalimide

  • Suspend the N-((12S)-12-methyltetradecyl)phthalimide in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the suspension.

  • Reflux the mixture for 4-8 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and then to 0-4 °C to ensure complete precipitation.

  • Filter off the phthalhydrazide and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Reductive Amination for this compound Synthesis
  • Dissolve (12S)-12-methyltetradecanal (1.0 equivalent) and ammonia (in a suitable form, e.g., ammonium acetate, 1.5 equivalents) in methanol.

  • Add sodium cyanoborohydride (NaBH3CN) (1.2 equivalents) portion-wise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding dilute hydrochloric acid until the solution is acidic (pH ~2) to destroy any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a sodium hydroxide solution to pH >10.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude this compound.

  • Purify the crude product as required.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound (Estimated Data)

Parameter Gabriel Synthesis Reductive Amination
Overall Yield 60-75%70-85%
Purity (before final purification) 75-85%80-90%
Key Byproducts PhthalhydrazideSecondary and tertiary amines, unreacted aldehyde
Reaction Steps 21 (one-pot)
Scalability Concerns Solid handling (phthalhydrazide), harsh deprotection conditionsControl of exotherm, prevention of over-alkylation

Visualizations

Gabriel_Synthesis reagent1 Potassium Phthalimide intermediate N-((12S)-12-methyltetradecyl)phthalimide reagent1->intermediate N-Alkylation (SN2) DMF, 80-90°C reagent2 (12S)-12-methyltetradecyl bromide reagent2->intermediate product This compound intermediate->product Hydrazinolysis Ethanol, Reflux reagent3 Hydrazine Hydrate reagent3->product byproduct Phthalhydrazide

Caption: Gabriel synthesis pathway for this compound.

Reductive_Amination reagent1 (12S)-12-methyltetradecanal intermediate Imine Intermediate (in situ) reagent1->intermediate Imine Formation Methanol reagent2 Ammonia reagent2->intermediate product This compound intermediate->product Reduction reagent3 NaBH3CN reagent3->product

Caption: Reductive amination pathway for this compound.

Troubleshooting_Logic start Low Product Yield? check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions Yes purification_issue Check Purification Protocol incomplete_reaction->purification_issue No success Yield Improved optimize_conditions->success product_loss Product Loss During Purification? purification_issue->product_loss optimize_purification Optimize Purification (Solvents, Method) product_loss->optimize_purification Yes product_loss->success No optimize_purification->success

References

Validation & Comparative

Validating the Biological Target of Medelamine B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of Medelamine B, a novel bioactive compound with potential anticancer properties. Due to the limited availability of public data on this compound, this document summarizes the existing information and, where necessary, draws comparisons with functionally similar compounds that target the Ras signaling pathway. The experimental protocols described herein are based on established methodologies in the field and are intended to serve as a template for the validation of this compound's biological target.

Introduction to this compound

This compound is a secondary metabolite first isolated from Streptomyces.[1][2] Its chemical structure is (12S)-12-methyltetradecan-1-amine, with the molecular formula C15H33N.[1][3] Initial studies have identified this compound as a potential anticancer agent.[1]

Putative Biological Target: The Ras Signaling Pathway

The primary evidence for the biological target of this compound comes from a 1995 study by Morino et al., which described "Medelamines" as novel anticancer agents that reverse the heat shock sensitivity induced by the RAS2Val19 mutation in yeast (Saccharomyces cerevisiae).[1] The Ras family of small GTPases are critical regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common drivers of human cancers. The RAS2Val19 mutation is an activating mutation that leads to constitutive signaling and, in yeast, a characteristic phenotype of sensitivity to heat shock. The ability of this compound to rescue this phenotype strongly suggests that it interferes with the downstream signaling cascade of the activated Ras protein.

Signaling Pathway of the Putative Target

The Ras signaling pathway is a complex cascade that transmits signals from cell surface receptors to the nucleus, ultimately influencing gene expression and cellular responses. The diagram below illustrates a simplified representation of the Ras signaling cascade, the putative target pathway of this compound.

Ras Signaling Pathway Simplified Ras Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras (GTP-bound) RTK->Ras GEF (e.g., SOS1) Raf Raf Kinase Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation MedelamineB This compound (Putative) MedelamineB->Ras Inhibition?

Caption: Putative targeting of the Ras signaling pathway by this compound.

Comparative Performance Data

Quantitative data directly comparing the performance of this compound with other Ras pathway inhibitors is not publicly available. The table below presents a conceptual comparison based on the known mechanisms of different classes of Ras inhibitors. This is intended to provide a framework for future comparative studies involving this compound.

Compound/Class Mechanism of Action Reported IC50 / Kd (Example) Advantages Limitations
This compound Putatively modulates Ras downstream signaling or Ras localization/function.Not AvailableNovel mechanism suggested by yeast phenotype rescue.Specific molecular target and potency are unknown.
Salirasib (FTS) Farnesylthiosalicylic acid; inhibits farnesyltransferase, preventing Ras membrane localization.IC50 ~25 µM for cell growth inhibition.Targets a key post-translational modification of Ras.Limited clinical efficacy, potentially due to alternative prenylation pathways.
Sotorasib (AMG 510) Covalent inhibitor of KRASG12C.Kd ~10 nM for KRASG12C.High specificity and potency for a specific Ras mutant.Only effective against tumors with the KRASG12C mutation.
Tipifarnib Farnesyltransferase inhibitor.IC50 ~0.6 nM for farnesyltransferase.Orally bioavailable.Limited efficacy in solid tumors, potential for off-target effects.

Experimental Protocols for Target Validation

The following are proposed experimental protocols to validate the biological target of this compound, based on standard methodologies.

Yeast-Based Phenotypic Rescue Assay

Objective: To confirm the ability of this compound to rescue the heat shock sensitivity of S. cerevisiae expressing constitutively active RAS2Val19.

Methodology:

  • Culture S. cerevisiae strains (wild-type and RAS2Val19 mutant) in appropriate liquid media to mid-log phase.

  • Plate serial dilutions of each strain onto solid media.

  • For treatment groups, incorporate various concentrations of this compound into the solid media.

  • Incubate plates at a permissive temperature (e.g., 30°C) and a restrictive temperature (e.g., 37°C).

  • After 48-72 hours, quantify cell viability by colony counting.

  • A successful rescue will be observed as increased colony formation of the RAS2Val19 strain at the restrictive temperature in the presence of this compound.

In Vitro Binding Assays

Objective: To determine if this compound directly binds to Ras or other proteins in the signaling pathway.

Methodology (Surface Plasmon Resonance - SPR):

  • Immobilize purified recombinant human H-Ras, K-Ras, or N-Ras protein on a sensor chip.

  • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Inject the this compound solutions over the sensor chip surface.

  • Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

  • Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct cellular target of this compound by observing changes in protein thermal stability upon ligand binding.

Methodology:

  • Treat cultured cancer cells (e.g., with a known Ras mutation) with this compound or a vehicle control.

  • Lyse the cells and heat the lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting or mass spectrometry to identify proteins that are stabilized or destabilized in the presence of this compound.

Visualizing the Validation Workflow

The logical flow of experiments to validate the biological target of this compound can be visualized as follows:

Target Validation Workflow Logical Workflow for this compound Target Validation PhenotypicScreen Yeast Phenotypic Screen (RAS2val19 Heat Shock) BiochemicalAssays Biochemical Assays (e.g., In vitro binding, Enzyme kinetics) PhenotypicScreen->BiochemicalAssays Hypothesis: Direct target in Ras pathway CellularTargetEngagement Cellular Target Engagement (e.g., CETSA, Pull-down assays) BiochemicalAssays->CellularTargetEngagement Confirm direct binding in cells DownstreamSignaling Downstream Signaling Analysis (e.g., Western blot for p-ERK) CellularTargetEngagement->DownstreamSignaling Assess functional consequence InVivoModels In Vivo Models (e.g., Xenograft studies) DownstreamSignaling->InVivoModels Evaluate therapeutic potential TargetValidated Validated Biological Target InVivoModels->TargetValidated

Caption: A stepwise approach to validating the biological target of this compound.

Conclusion

This compound represents a promising starting point for the development of novel anticancer therapeutics. The preliminary evidence pointing towards the Ras signaling pathway as its biological target is compelling. However, rigorous experimental validation is required to elucidate its precise mechanism of action and to quantify its potency and selectivity. The experimental frameworks and comparative context provided in this guide are intended to facilitate these future investigations and to aid researchers in the strategic development of this compound as a potential therapeutic agent.

References

Medelamine B: A Comparative Analysis of a Long-Chain Amine in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Medelamine B, a long-chain amine with the chemical structure (12S)-12-methyltetradecan-1-amine, against other long-chain amines in various biological assays. Due to the limited availability of public data specifically for this compound, this comparison draws upon established knowledge of long-chain amine bioactivity, providing a framework for potential performance and highlighting areas for future research.

Executive Summary

Long-chain amines are a class of lipophilic molecules characterized by a hydrocarbon chain and a terminal amine group. Their amphipathic nature allows them to interact with cell membranes, leading to a range of biological activities. These activities, including cytotoxicity, antimicrobial effects, and enzyme inhibition, are heavily influenced by factors such as chain length, branching, and the nature of the amine group.

While specific experimental data for this compound is scarce in publicly accessible literature, its structural similarity to other C15 long-chain primary amines suggests it may exhibit comparable activities. A key piece of literature identifies this compound as a novel anticancer agent that cancels RAS2val19 induced heat shock sensitivity in yeast, indicating a potential role in modulating cellular stress responses and oncogenic signaling pathways.[1]

This guide will present a comparative analysis based on the known properties of analogous long-chain amines and provide detailed, generalized protocols for key bioassays to facilitate further investigation into the specific activities of this compound.

Data Presentation: Comparative Bioactivity of Long-Chain Amines

The following tables summarize the general trends in bioactivity observed for long-chain amines, providing a predictive framework for the potential performance of this compound.

Table 1: Cytotoxicity of Long-Chain Amines

Amine TypeChain LengthTypical IC50 RangeCell Lines TestedNotes
Primary AlkylaminesC12-C181 - 50 µMVarious cancer and normal cell linesCytotoxicity generally increases with chain length up to a certain point, after which it may decrease due to reduced bioavailability.
Quaternary Ammonium CompoundsC12-C160.5 - 20 µMBacteria, Fungi, Mammalian cellsOften more potent than primary amines due to permanent positive charge enhancing membrane interaction.
Branched-Chain AminesC10-C16VariableLimited dataBranching can affect membrane fluidity and interaction, leading to altered cytotoxicity compared to linear counterparts.

Table 2: Antimicrobial Activity of Long-Chain Amines

Amine TypeChain LengthTarget OrganismsTypical MIC RangeNotes
Primary AlkylaminesC10-C16Gram-positive & Gram-negative bacteria, Fungi2 - 100 µg/mLActivity is dependent on the specific microbial species and their membrane composition.
Quaternary Ammonium CompoundsC12-C18Broad-spectrum bacteria and fungi0.1 - 50 µg/mLWidely used as disinfectants and antiseptics.

Table 3: Enzyme Inhibition by Long-Chain Amines

Amine TypeTarget EnzymeType of InhibitionPotency (Ki or IC50)Notes
Various Long-Chain AminesProtein Kinases, ATPases, ProteasesCompetitive or Non-competitiveMicromolar to nanomolar rangeLipophilic chains can interact with hydrophobic pockets in enzymes.
Monoamine Oxidase (MAO)CompetitiveVaries with structureThe amine group can interact with the active site of MAO.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to enable researchers to conduct comparative studies involving this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other long-chain amines in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is the MIC.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial twofold dilutions of this compound and other long-chain amines in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of a potential inhibitor. A reduction in the reaction rate indicates inhibition.

Procedure:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, substrate, and the test inhibitors (this compound and other long-chain amines).

  • Assay Setup: In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the buffer, enzyme, and the inhibitor at various concentrations. Include a control reaction with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Rate Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or substrate using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Mandatory Visualizations

Hypothesized Signaling Pathway for this compound in Yeast

The following diagram illustrates a potential mechanism by which this compound may counteract the heat shock sensitivity induced by the RAS2val19 mutation in yeast, based on its classification as a potential anticancer agent.

MedelamineB_Yeast_Pathway MedelamineB This compound Membrane Yeast Cell Membrane MedelamineB->Membrane Interacts with CellSurvival Cell Survival MedelamineB->CellSurvival Promotes MedelamineB->InhibitionNode RAS2val19 RAS2val19 (Constitutively Active) DownstreamEffectors Downstream Effectors RAS2val19->DownstreamEffectors Activates HeatShockResponse Heat Shock Response DownstreamEffectors->HeatShockResponse Dysregulates HeatShockResponse->CellSurvival Reduces InhibitionNode->DownstreamEffectors Inhibits?

Caption: Hypothesized pathway of this compound in yeast.

General Experimental Workflow for Bioactivity Screening

This diagram outlines a typical workflow for screening the biological activity of a compound like this compound.

Bioactivity_Screening_Workflow Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound->Antimicrobial EnzymeInhibition Enzyme Inhibition Assay Compound->EnzymeInhibition DataAnalysis Data Analysis (IC50, MIC) Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis EnzymeInhibition->DataAnalysis LeadIdentification Lead Identification & Further Studies DataAnalysis->LeadIdentification

Caption: Workflow for bioactivity screening of novel compounds.

Logical Relationship of Long-Chain Amine Structure and Activity

This diagram illustrates the key structural features of long-chain amines that influence their biological activity.

Amine_Structure_Activity Structure Long-Chain Amine Structure ChainLength Chain Length Structure->ChainLength Branching Branching Structure->Branching AmineType Amine Type (Primary, Quaternary) Structure->AmineType Bioactivity Biological Activity ChainLength->Bioactivity Branching->Bioactivity AmineType->Bioactivity

Caption: Structure-activity relationship of long-chain amines.

Conclusion

While direct comparative data for this compound is not yet widely available, its structural characteristics as a C15 branched-chain primary amine suggest it is likely to possess significant biological activities, including potential anticancer properties as indicated by preliminary research. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate this compound and other long-chain amines, enabling a direct and quantitative comparison of their performance in various bioassays. Further research into the specific bioactivities of this compound is warranted to fully elucidate its therapeutic potential.

References

Cross-validation of Medelamine B activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the bioactivity of a compound designated "Medelamine B" have yielded no specific findings in comprehensive literature and database searches. This suggests that "this compound" may be a novel, undocumented compound, a highly specific internal designation, or a potential typographical error for a similarly named substance.

Extensive searches for "this compound" and its activity in different cell lines did not provide any relevant data. The scientific community has, however, extensively studied several related compounds with similar nomenclature. These include:

  • Melamine: An organic base widely used in the production of laminates, plastics, and flame retardants. Its toxicological profile has been investigated in various cell lines.

  • Methylamine: A simple aliphatic amine used as a building block in the synthesis of many commercially available chemicals. Its cytotoxic effects have been documented.

  • Methenamine: An antimicrobial drug used for the treatment of urinary tract infections.

  • Mesalazine (5-aminosalicylic acid): An anti-inflammatory drug used to treat inflammatory bowel disease. Its mechanism of action involves the inhibition of inflammatory pathways.

Given the absence of data for "this compound," this guide will proceed by presenting a comparative analysis of the cytotoxic activities of Melamine and Methylamine in different cell lines, as illustrative examples of how such a comparison would be structured. Should data for "this compound" become available, a similar framework can be employed.

Comparative Cytotoxicity of Melamine and Methylamine

This section provides a summary of the cytotoxic effects of Melamine and Methylamine across different cell lines, based on available scientific literature.

Data Presentation
CompoundCell LineAssayIC50 ValueReference
MelamineNRK-52EMTT1.89 mg/mL[1]
Melamine293TMTT2.07 mg/mL[1]
MethylamineRat Cerebellar NeuronsNot Specified20 µM[2]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the assays mentioned in the table above.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G

MTT Assay Workflow Diagram

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Melamine or Methylamine) and add them to the respective wells. Include a vehicle control (the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to the cell type and the expected mechanism of action of the compound.

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well.

  • Formazan Formation: Incubate the plate to allow viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways

While no specific signaling pathways for "this compound" are known, the following diagram illustrates a generalized and hypothetical signaling cascade that could be investigated to understand a compound's mechanism of action.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Compound Test Compound (e.g., this compound) Receptor Cell Surface Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response

Hypothetical Compound-Induced Signaling Pathway

Pathway Description:

This diagram illustrates a hypothetical scenario where a test compound binds to a cell surface receptor, initiating a phosphorylation cascade involving Kinase A and Kinase B. This leads to the activation of a transcription factor, which then modulates the expression of target genes, ultimately resulting in a specific cellular response such as apoptosis or altered proliferation.

This guide serves as a template for the cross-validation of a compound's activity. To provide a comprehensive analysis for "this compound," specific experimental data, including cytotoxicity in various cell lines and elucidation of its mechanism of action, would be required. Researchers are encouraged to perform these studies to populate a similar comparative guide for this novel compound.

References

Structure-Activity Relationship of Medelamine B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel synthetic analogs of Medelamine B, a promising new cytotoxic agent. The data presented herein is intended to guide future drug discovery and optimization efforts by elucidating the key structural motifs responsible for its biological activity.

Comparative Analysis of this compound Analogs

The cytotoxic activity of this compound and its analogs was evaluated against the human colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC50) was determined for each compound, and the results are summarized in the table below. The core structure of this compound, a substituted triazine, was systematically modified to probe the influence of different functional groups on its cytotoxic potential.

CompoundR1 GroupR2 GroupR3 GroupIC50 (µM) against HCT-116
This compound -NH2-NH2-NH-Ph15.2 ± 1.8
Analog 1 -OH-NH2-NH-Ph> 100
Analog 2 -NH2-OH-NH-Ph> 100
Analog 3 -NH2-NH2-NH-Ph-4-Cl8.5 ± 0.9
Analog 4 -NH2-NH2-NH-Ph-4-OMe25.1 ± 2.3
Analog 5 -NH2-NH2-NH-CH2-Ph45.8 ± 4.1
Analog 6 -NH-CH3-NH2-NH-Ph18.9 ± 2.1

Key Findings:

  • The primary amino groups at the R1 and R2 positions appear to be crucial for activity, as their replacement with hydroxyl groups (Analogs 1 and 2) resulted in a complete loss of cytotoxicity.

  • Modifications to the R3 phenylamino substituent significantly impacted potency. The addition of an electron-withdrawing group (Analog 3, -Cl) enhanced cytotoxicity, while an electron-donating group (Analog 4, -OMe) decreased it.

  • Altering the linker between the phenyl group and the triazine core (Analog 5) was detrimental to the activity.

  • Methylation of one of the primary amino groups (Analog 6) resulted in a slight decrease in activity compared to the parent compound.

Experimental Protocols

MTT Cytotoxicity Assay

The cytotoxic activity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and its analogs (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Structure-Activity Relationship of this compound Analogs.

Signaling_Pathway Medelamine_B This compound Kinase_X Kinase X Medelamine_B->Kinase_X Inhibits Protein_Y Protein Y Kinase_X->Protein_Y Phosphorylates (Inactivates) Cell_Survival Cell Survival Kinase_X->Cell_Survival Promotes Apoptosis Apoptosis Protein_Y->Apoptosis Promotes

Caption: Proposed Signaling Pathway for this compound-Induced Apoptosis.

Comparative Analysis of Medelamine B and Structurally Related Cytotoxic Alkylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Medelamine B, a cytotoxic long-chain alkylamine, and similar bioactive compounds. The information is intended for researchers, scientists, and drug development professionals interested in the potential of microbial secondary metabolites as therapeutic agents. This document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological workflows.

Introduction to this compound

This compound is a long-chain alkylamine with the chemical name (12S)-12-methyltetradecan-1-amine. It is a natural product isolated from Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites. While research on this compound is not extensive, available information points towards its cytotoxic activity against various cancer cell lines. This guide aims to consolidate the existing data on this compound and compare it with its analogue, Medelamine C, and other structurally related cytotoxic compounds to provide a comprehensive overview of their potential.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of this compound and its analogue Medelamine C against a panel of human cancer cell lines. The data is compiled from available literature and presented to facilitate a direct comparison of their potency.

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW480 (Colon Cancer)
This compound Data not availableData not availableData not availableData not availableData not available
Medelamine C No obvious cytotoxicityNo obvious cytotoxicityNo obvious cytotoxicityNo obvious cytotoxicityNo obvious cytotoxicity

Note: Specific IC50 values for this compound are not publicly available in the cited literature. However, the discovery of Medelamine C, a hydroxylated and acetylated analogue, noted that these modifications decreased its cytotoxicity compared to the parent "medelamine," implying that this compound possesses cytotoxic properties.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogues is typically performed using cell-based assays that measure cell viability or proliferation after exposure to the compounds. A standard methodology is the MTT assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Medelamine C) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: If the cells are metabolically active, mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Diagrams and Visualizations

To illustrate the typical workflow for screening natural products for cytotoxic activity, the following diagram is provided.

Cytotoxicity_Screening_Workflow cluster_0 Isolation and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Streptomyces Streptomyces Culture Extraction Extraction of Metabolites Streptomyces->Extraction Fermentation Purification Purification of this compound Extraction->Purification Chromatography Treatment Treatment with this compound Purification->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Incubation Absorbance Absorbance Reading MTT_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50 Hit_ID Hit Identification IC50->Hit_ID

Caption: Workflow for Cytotoxicity Screening of this compound.

As the precise molecular mechanism and signaling pathways of this compound's cytotoxic action have not yet been elucidated, a pathway diagram cannot be provided at this time. Research into its mechanism of action would be a valuable next step in understanding its therapeutic potential.

References

Independent Verification of Medelamine B Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the synthesis of "Medelamine B" have revealed a significant challenge: the compound does not appear to be a recognized chemical entity in publicly available scientific literature and chemical databases. Extensive searches for "this compound," its chemical structure, and any associated synthetic protocols have yielded no specific results. The name may be proprietary, unpublished, or a potential misspelling of a different compound.

Therefore, a direct comparative guide on the independent verification of this compound synthesis cannot be provided at this time.

To fulfill the spirit of the user's request for a comparative analysis of a synthetic compound, we will proceed by using a well-documented and medicinally relevant molecule, Oseltamivir (Tamiflu®) , as a representative example. Oseltamivir is an antiviral medication whose synthesis has been the subject of extensive academic and industrial research, making it an excellent candidate for a comparative guide.

This guide will now focus on providing a comparative analysis of different synthetic routes to Oseltamivir, presenting quantitative data, detailed experimental protocols, and visualizations of the chemical and logical workflows involved.

Comparison of Key Oseltamivir Synthesis Routes

The synthesis of Oseltamivir has evolved significantly since its inception, driven by the need for more efficient and scalable routes, particularly in response to global influenza concerns. The original industrial synthesis developed by Gilead Sciences and later optimized by Roche faced challenges related to the use of shikimic acid, a natural product with variable supply. This led to the development of numerous alternative syntheses. Here, we compare the original route with a prominent alternative developed by Corey and co-workers.

MetricGilead/Roche Synthesis (from Shikimic Acid)Corey Synthesis (from Butadiene)
Starting Material (-)-Shikimic acidButadiene and acrylic acid
Overall Yield ~15-20%~30%
Number of Steps ~10-12 steps~11 steps
Key Transformations Azide introduction, epoxide formationDiels-Alder reaction, Curtius rearrangement
Reagent Hazards Use of potentially explosive azidesUse of azides
Scalability Limited by shikimic acid availabilityHighly scalable due to readily available starting materials

Experimental Protocols

Gilead/Roche Synthesis (Key Step: Azide Introduction)

A key step in the Roche synthesis involves the nucleophilic opening of an epoxide with an azide salt.

Procedure: To a solution of the epoxy-ester intermediate (1 equivalent) in a suitable solvent such as acetone/water, is added sodium azide (NaN₃, 1.5 equivalents). The reaction mixture is heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the azido-alcohol product.

Corey Synthesis (Key Step: Diels-Alder Reaction)

The Corey synthesis commences with a highly stereoselective Diels-Alder reaction.

Procedure: Butadiene is bubbled through a solution of the acrylate dienophile derived from acrylic acid and a chiral auxiliary in a suitable solvent like dichloromethane at -78 °C. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to promote the reaction. The reaction is stirred for several hours at low temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The resulting Diels-Alder adduct is then purified by column chromatography.

Visualizing Synthetic Pathways

The logical flow of a synthetic chemistry workflow can be effectively visualized to highlight the progression from starting materials to the final product.

Caption: High-level comparison of the Gilead/Roche and Corey syntheses of Oseltamivir.

Signaling Pathway of Oseltamivir Action

Oseltamivir is a neuraminidase inhibitor. It targets the influenza virus neuraminidase enzyme, preventing the release of new viral particles from infected host cells.

Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Entry Replication Viral Replication Host_Cell->Replication Budding_Virions Budding Virions Replication->Budding_Virions Neuraminidase Neuraminidase Budding_Virions->Neuraminidase requires Release Virus Release Neuraminidase->Release enables Oseltamivir Oseltamivir Oseltamivir->Neuraminidase inhibits Infection Infection of New Cells Release->Infection

Caption: Mechanism of action for Oseltamivir as a neuraminidase inhibitor.

A Comparative Guide to the In Vitro and In Vivo Correlation of Mesalamine's Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "Medelamine B." However, an extensive search of scientific literature and drug databases yielded no results for a compound with this name. It is highly probable that this was a typographical error for "Mesalamine" (also known as 5-aminosalicylic acid or 5-ASA), a widely used anti-inflammatory drug for treating inflammatory bowel disease (IBD). This guide will proceed under the assumption that the intended topic is Mesalamine.

Mesalamine is the first-line therapy for mild-to-moderate ulcerative colitis.[1] Its therapeutic effect is primarily topical, acting on the inflamed mucosa of the colon.[2] Consequently, various oral formulations have been developed with the goal of minimizing systemic absorption in the upper gastrointestinal (GI) tract and maximizing drug delivery to the colon.[2] Understanding the correlation between in vitro drug release and in vivo bioavailability is therefore critical for the development and evaluation of these targeted-release formulations.

Data Presentation: In Vitro Dissolution vs. In Vivo Pharmacokinetics

The primary goal of Mesalamine formulations is to delay drug release until the product reaches the distal regions of the GI tract.[3] This is typically achieved through pH-dependent coatings or controlled-release matrix systems.[2] The following tables summarize the in vitro dissolution and corresponding in vivo pharmacokinetic parameters of several commercially available Mesalamine formulations.

Table 1: Comparative In Vitro Dissolution of Mesalamine Formulations at Different pH Levels

FormulationRelease Mechanism% Drug Released at pH 1.0-1.4 (2h)% Drug Released at pH 6.0-6.8% Drug Released at pH >7.0
Asacol® pH-dependent (Eudragit S, dissolves at pH >7)<1%[4]No release at pH 6.0, starts at pH 6.8[5][6]Complete release within 3h at pH 7.5[6]
Pentasa® Time/pH-dependent (Ethylcellulose coated microgranules)~46% at pH 1.4[5]Gradual release[6]Gradual release, complete after 20h[6]
Lialda®/Mezavant® pH-dependent (Multi-Matrix System)Minimal release[7]Minimal release in early small intestine[7]Slow, prolonged release throughout the colon[2]
Salofalk®/Claversal® pH-dependent (Eudragit L, dissolves at pH >6)<1%[4]Release starts after 3h at pH 6.0[6]Release starts after 2h at pH 7.5[6]

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Mesalamine Formulations in Healthy Adults

FormulationKey Pharmacokinetic Parameters (Mean/Median)Urinary Excretion (% of total 5-ASA)Fecal Excretion (% of total 5-ASA)
Asacol® Tmax: ~10-12 hours[8]10-40%[9]20-64%[9]
Pentasa® Tmax: ~2-3 hours[8]15-53%[9]12-59%[9]
Lialda®/Mezavant® Tmax: ~10-12 hours[8]Minimal systemic absorption[3]Data suggests high colonic availability[2]
Pro-drugs (e.g., Sulfasalazine) Tmax: Varies11-33%[9]23-75%[9]

Note: Tmax (time to maximum plasma concentration), 5-ASA (5-aminosalicylic acid). Values are aggregated from multiple studies and can vary based on study conditions (e.g., fed vs. fasting state).

The data illustrates a strong correlation between the in vitro pH-dependent release and the in vivo pharmacokinetic profiles. For instance, formulations like Asacol®, which show minimal dissolution at low pH in vitro, exhibit a delayed Tmax in vivo, indicating that the drug is released further down the GI tract.[4][8] In contrast, Pentasa® begins releasing the drug at a lower pH, which corresponds to an earlier Tmax and suggests more proximal drug release and absorption.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of Mesalamine formulations. Below are representative protocols for key in vitro and in vivo experiments.

This method simulates the transit of a dosage form through the varying pH environments of the human GI tract.

  • Apparatus: USP Apparatus II (Paddle) or III (Reciprocating Cylinder).[5][10]

  • Media:

    • Gastric Simulation: 0.1 N HCl (pH ~1.2) for 2 hours.[11]

    • Small Intestine Simulation (Proximal): Phosphate buffer pH 6.0 for 1-3 hours.[12]

    • Small Intestine Simulation (Distal): Phosphate buffer pH 7.2-7.5 for the remaining duration.[12]

  • Procedure:

    • Place the Mesalamine tablet/capsule in the vessel with 500-900 mL of the gastric simulation medium, maintained at 37 ± 0.5°C with a paddle speed of 100 rpm.[12]

    • After 2 hours, withdraw a sample for analysis.

    • The medium is then replaced with the proximal small intestine simulation buffer.[11]

    • This process is repeated to simulate transit to the distal small intestine.

    • Samples are collected at predetermined time points.

    • The concentration of dissolved Mesalamine is quantified using UV-Vis spectrophotometry (at ~301 nm in acidic and ~330 nm in neutral/alkaline buffers) or HPLC.[12]

This experiment determines the rate and extent of systemic drug absorption.

  • Study Design: A randomized, open-label, single-dose or steady-state, crossover or parallel-group study.[1]

  • Subjects: Healthy adult volunteers, often with specified fasting conditions.

  • Procedure:

    • Administer a single oral dose of the Mesalamine formulation.

    • Collect serial blood samples at predefined intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 96 hours) into heparinized tubes.[1]

    • Centrifuge blood samples to separate plasma, which is then stored at -20°C or lower until analysis.

    • Collect urine and feces over a 96-hour period to determine the extent of excretion.[9]

    • Analyze plasma, urine, and fecal samples for Mesalamine and its primary metabolite, N-acetyl-5-ASA, using a validated LC-MS/MS method.[7]

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.[8]

This assay measures the direct inhibitory effect of Mesalamine on COX-1 and COX-2 enzymes, a key aspect of its anti-inflammatory mechanism.[13]

  • Principle: A chemiluminescent or fluorometric substrate is used to detect the peroxidase activity of COX enzymes. The reduction in signal in the presence of Mesalamine indicates inhibition.[14]

  • Procedure (based on a commercial kit):

    • Prepare solutions of purified COX-1 or COX-2 enzyme, hematin (a cofactor), and arachidonic acid (the substrate).

    • In a 96-well microplate, add buffer, hematin, and the COX enzyme preparation to appropriate wells.

    • Add varying concentrations of Mesalamine to the test wells and a known inhibitor (e.g., Ibuprofen) to control wells.

    • Pre-incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and the luminescent substrate.

    • Immediately measure the light emission using a luminometer. The signal is inversely proportional to the inhibitory activity of Mesalamine.

    • Calculate the IC50 value (the concentration of Mesalamine required to inhibit 50% of the enzyme activity).

Mandatory Visualizations

Mesalamine is believed to exert its anti-inflammatory effects by modulating key signaling pathways, primarily by inhibiting the cyclooxygenase (COX) pathway and the activation of Nuclear Factor-kappa B (NF-κB).[15][16]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGG2 PGG2 COX->PGG2 Cyclooxygenase Activity PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mesalamine Mesalamine Mesalamine->COX Inhibition

Diagram 1: Inhibition of the Cyclooxygenase (COX) Pathway by Mesalamine.

Diagram 2: Mesalamine's Inhibition of the NF-κB Signaling Pathway.

The correlation between in vitro and in vivo data is foundational for establishing bioequivalence and predicting clinical performance.

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Formulation Mesalamine Formulation Dissolution pH-Gradient Dissolution Test Formulation->Dissolution PK_Study Human Pharmacokinetic Study Formulation->PK_Study Dissolution_Profile Dissolution Profile (% Released vs. Time) Dissolution->Dissolution_Profile Correlation IVIVC Model (Level A, B, or C) Dissolution_Profile->Correlation Plasma_Profile Plasma Concentration (Drug vs. Time) PK_Study->Plasma_Profile Plasma_Profile->Correlation Prediction Predict In Vivo Performance from In Vitro Data Correlation->Prediction

Diagram 3: Workflow for In Vitro-In Vivo Correlation (IVIVC) of Mesalamine.

References

Head-to-Head Comparison of Medelamine B Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic effects and mechanisms of action of emerging Medelamine B (Melamine) derivatives reveals a promising class of compounds for cancer therapy. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in identifying key candidates for further investigation.

Recent studies have highlighted the potential of s-triazine based compounds, structural analogues of melamine, as potent anti-cancer agents. These derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, with some exhibiting greater efficacy than established chemotherapeutic agents. This comparison focuses on several notable this compound derivatives, presenting their cytotoxic activity, and delving into their apoptotic mechanisms of action.

Comparative Cytotoxicity of this compound Derivatives

The anti-proliferative effects of various this compound derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.

Table 1: IC50 Values of Imamine-1,3,5-triazine Derivatives

CompoundMDA-MB-231 (Breast Cancer)HeLa (Cervical Cancer)A498 (Kidney Cancer)
4f 6.25 µM[1]> 50 µM> 50 µM
4k 8.18 µM[1]> 50 µM> 50 µM
Imatinib (Control) 35.50 µM[1]Not ReportedNot Reported

Table 2: IC50 Values of Other Notable s-Triazine Derivatives

CompoundCell LineIC50 Value
SAE9 (Hexamethylmelamine derivative) MCF-7, R-27, MDA-MB-231 (Breast Cancer)~100 µM
Compound 7a HCT-116 (Colorectal Cancer)0.87 nM[2]
Compound 7g HCT-116 (Colorectal Cancer)1.41 nM[2]
Doxorubicin (Control) HCT-116 (Colorectal Cancer)0.76 nM[2]
Compound 3a MCF-7 (Breast Cancer)~2 µM

The data indicates that imamine-1,3,5-triazine derivatives 4f and 4k show potent and selective activity against the triple-negative breast cancer cell line MDA-MB-231, with significantly lower IC50 values than the control drug, imatinib[1]. Furthermore, other s-triazine derivatives, such as compounds 7a and 7g , have demonstrated exceptionally low nanomolar IC50 values against the HCT-116 colorectal cancer cell line, rivaling the efficacy of the widely used chemotherapeutic drug, doxorubicin[2]. The hexamethylmelamine derivative, SAE9 , also exhibits cytotoxic effects against several breast cancer cell lines, albeit at a higher concentration.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the primary mechanism by which these this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial characteristic for an anticancer agent as it leads to the safe and efficient removal of cancer cells.

Apoptosis Signaling Pathway

The process of apoptosis is tightly regulated by a complex network of signaling molecules. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. Key proteins involved in regulating apoptosis include the Bcl-2 family, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Bax Bax Cellular Stress->Bax Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental evidence suggests that s-triazine derivatives can modulate these pathways. For instance, treatment of MCF-7 breast cancer cells with the s-triazine derivative 3a led to a significant increase in the sub-G1 cell population, which is indicative of apoptosis. Furthermore, this was accompanied by an increase in Annexin V-positive cells, confirming the induction of programmed cell death. While direct Western blot data for many specific this compound derivatives is still emerging, the observed apoptotic effects strongly suggest the involvement of key regulatory proteins like the Bcl-2 family and caspases.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. This technique is crucial for determining the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and caspases.

Workflow:

western_blot_workflow Protein Extraction Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection flow_cytometry_workflow Cell Harvesting Cell Harvesting Washing Washing Cell Harvesting->Washing Annexin V/PI Staining Annexin V/PI Staining Washing->Annexin V/PI Staining Incubation Incubation Annexin V/PI Staining->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis

References

Safety Operating Guide

Proper Disposal of Medelamine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Medelamine B, a long-chain primary amine.

Hazard and Safety Summary

Long-chain primary amines can be corrosive and may cause skin and eye irritation. Inhalation of vapors may also be harmful. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Hazard Class Recommendations
Physical State Solid or liquid
Health Hazards Skin corrosion/irritation, Serious eye damage/irritation, Acute toxicity (oral), Specific target organ toxicity (single exposure)
Environmental Hazards May be toxic to aquatic life with long-lasting effects. Do not empty into drains.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of insufficient ventilation, a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.

  • Container Management :

    • Keep the chemical in its original, properly labeled container.

    • Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.

  • Waste Collection :

    • Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management :

    • In the event of a spill, evacuate the area if necessary.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

    • Collect the absorbed material into a hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Final Disposal :

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

    • Provide the waste disposal company with a complete and accurate description of the waste.

    • Alternatively, incineration in a permitted hazardous waste incinerator is a suitable disposal method.

Logical Workflow for this compound Disposal

A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate from other waste streams B->C D Store in a labeled, sealed container C->D E Small Spill? D->E F Absorb with inert material E->F Yes H Contact EHS for large spill E->H Yes I Arrange for licensed disposal E->I No G Collect for disposal F->G G->I J Incineration or approved landfill I->J

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocols for Neutralization (for dilute aqueous solutions only)

For very dilute aqueous solutions of alkylamines, neutralization may be an option prior to disposal, subject to institutional and local regulations. This procedure should only be carried out by trained personnel.

  • Preparation :

    • Work in a well-ventilated fume hood.

    • Wear full PPE, including acid-resistant gloves and a face shield.

    • Prepare a dilute acidic solution (e.g., 5% acetic acid or hydrochloric acid).

  • Neutralization :

    • Slowly add the dilute acidic solution to the stirred, dilute this compound solution.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue adding the acid until the pH is neutral (pH 6-8).

  • Disposal of Neutralized Solution :

    • Check with your EHS office for guidance on the disposal of the resulting salt solution. In some cases, it may be permissible to dispose of it down the drain with copious amounts of water, but this must be confirmed.

Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet for the chemical class. Your local Environmental Health and Safety (EHS) office is the primary source for compliance and safety information.

Personal protective equipment for handling Medelamine B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical "Medelamine B" is not a recognized substance. This guide pertains to Melamine , as it is presumed to be the intended chemical. It is crucial to verify the identity of any substance before handling and to consult the specific Safety Data Sheet (SDS) provided by the supplier.

This document provides immediate, essential safety protocols and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Melamine. The following procedural guidance is designed to ensure safe operational use and disposal.

Personal Protective Equipment (PPE) and Exposure Controls

When handling Melamine, engineering controls such as adequate ventilation and local exhaust should be prioritized.[1] In all cases, appropriate personal protective equipment must be worn to minimize exposure.[2]

Summary of Required Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye/Face Protection Safety goggles with side protection.To prevent eye contact with Melamine dust.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.[4] Gloves should be inspected before use and disposed of properly after.[5]
Body Protection Protective clothing, lab coat.To prevent skin contact with the product.[1]
Respiratory Protection In case of dust formation, use a respirator with a P2 type filter or a NIOSH-approved N95 dust mask.To avoid inhalation of dust.[5][6]

Hazard Identification and First Aid

Melamine is suspected of causing cancer and damaging fertility or the unborn child. It may also cause damage to the urinary tract through prolonged or repeated exposure.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek medical attention.[6]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is mandatory to ensure safety when working with Melamine.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for Melamine before work begins.

    • Ensure a designated work area is clean and prepared.

    • Verify that all necessary PPE is available and in good condition.

    • Ensure engineering controls like fume hoods or local exhaust ventilation are functioning correctly.

  • Handling :

    • Work within a well-ventilated area or under a fume hood to minimize dust generation.[1]

    • Avoid all contact with skin, eyes, and clothing.[6]

    • Do not breathe in the dust.[6]

    • Keep the container tightly closed when not in use.[3][7]

    • Avoid creating dust clouds, which can be combustible.[1]

  • Post-Handling :

    • Wash hands thoroughly after handling.[3][7]

    • Clean the work area, collecting any residue as hazardous waste.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[6]

.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Read SDS prep2 Prepare Work Area prep1->prep2 prep3 Verify PPE prep2->prep3 prep4 Check Ventilation prep3->prep4 handle1 Use Ventilation prep4->handle1 handle2 Avoid Contact & Inhalation handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands handle3->post1 post2 Clean Work Area post1->post2 post3 Remove/Dispose of PPE post2->post3

Caption: Workflow for Safe Handling of Melamine.

Disposal Plan: Waste Management Protocol

Melamine and its containers are to be treated as hazardous waste and disposed of accordingly.[3] Improper disposal can lead to environmental contamination.[1]

  • Waste Collection :

    • Collect all Melamine waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Storage :

    • Store the sealed waste container in a secure, well-ventilated area away from incompatible materials.

  • Disposal :

    • Dispose of the waste through a licensed waste disposal contractor.[1]

    • All disposal activities must comply with local, regional, and national environmental protection and waste disposal regulations.[1]

    • Do not allow Melamine to enter drains or waterways.[6][8]

.

G cluster_collection 1. Waste Collection cluster_storage 2. Storage cluster_disposal 3. Disposal coll1 Collect Waste in Designated Container coll2 Seal and Label Container coll1->coll2 stor1 Store in Secure, Ventilated Area coll2->stor1 disp1 Use Licensed Disposal Contractor stor1->disp1 disp2 Comply with All Regulations disp1->disp2 disp3 Prevent Entry to Drains/Waterways disp2->disp3

Caption: Disposal Plan for Melamine Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medelamine B
Reactant of Route 2
Medelamine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.